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  • Product: 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride
  • CAS: 38697-93-7

Core Science & Biosynthesis

Foundational

Structural and Mechanistic Profiling of 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride

A Technical Whitepaper on Scaffold Utility, Melanogenesis Regulation, and Peptide Conjugation Executive Summary 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride is a highly versatile small-molecule scaffold and bio...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Scaffold Utility, Melanogenesis Regulation, and Peptide Conjugation

Executive Summary

4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride is a highly versatile small-molecule scaffold and bioactive derivative of Tranexamic Acid (TXA). While TXA is globally recognized as an antifibrinolytic and hemostatic agent, its zwitterionic nature severely limits its topical bioavailability. By converting the carboxylic acid moiety into a primary carboxamide, researchers have engineered a molecule that bypasses these pharmacokinetic limitations. This structural evolution not only enhances epidermal penetration but also shifts the molecule's primary utility toward dermato-pharmacology—specifically as a potent inhibitor of the plasmin-melanogenesis axis and as a foundational building block for advanced peptide synthesis.

This guide provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and self-validating experimental protocols for drug development professionals.

Physicochemical Profiling & Structural Elucidation

The fundamental advantage of 4-(Aminomethyl)cyclohexane-1-carboxamide lies in its 3D conformation. The most pharmacologically active isomer is the (1r,4r)-trans conformation. In this state, the cyclohexane ring adopts a rigid chair conformation where both the aminomethyl and carboxamide groups occupy diequatorial positions. This specific geometry minimizes 1,3-diaxial steric clashes and perfectly spaces the functional groups (~7 Å apart) to mimic the amino acid lysine, which is the critical binding determinant for the kringle domains of target proteins.

Furthermore, the amidation of the carboxylate group abolishes the zwitterionic character present in standard TXA. At physiological pH, the molecule exists primarily as a mono-cation (protonated primary amine), which significantly increases its lipophilicity (LogP) and enables efficient partitioning into the lipid-rich stratum corneum 1.

Table 1: Quantitative Physicochemical Data
PropertyValue
Molecular Formula C₈H₁₇ClN₂O (Base: C₈H₁₆N₂O)
Molecular Weight 192.69 g/mol
CAS Number (General HCl) 1384429-14-4
CAS Number ((1r,4r)-trans HCl) 38697-93-7
SMILES String NCC1CCC(C(N)=O)CC1.Cl
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

Mechanistic Pharmacology: The Plasmin-Melanogenesis Axis

The causality behind utilizing a hemostatic analog for hyperpigmentation lies in the paracrine signaling between keratinocytes and melanocytes. Upon UV exposure, keratinocytes secrete urokinase-type plasminogen activator (uPA), converting extracellular plasminogen into active plasmin. Plasmin subsequently hydrolyzes the extracellular matrix and triggers the release of arachidonic acid (AA) and prostaglandins. These lipid mediators act as potent paracrine stimulators on adjacent melanocytes, upregulating Microphthalmia-associated transcription factor (MITF) and its downstream target, Tyrosinase, culminating in melanin synthesis 2.

4-(Aminomethyl)cyclohexane-1-carboxamide acts as a dual-node inhibitor. First, it competitively binds to the lysine-binding sites of plasminogen, sterically blocking its activation by uPA. Second, due to its enhanced intracellular penetration, it directly suppresses MITF expression within the melanocyte, downregulating tyrosinase activity at the transcriptional level 3.

Pathway UV UV Radiation Kera Keratinocyte Activation UV->Kera Plg Plasminogen Kera->Plg Secretes uPA Pln Plasmin Plg->Pln AA Arachidonic Acid Release Pln->AA Mel Melanocyte Activation AA->Mel MITF MITF Upregulation Mel->MITF Tyr Tyrosinase Activity MITF->Tyr Melanin Melanin Synthesis Tyr->Melanin TXA 4-(Aminomethyl)cyclohexane- 1-carboxamide TXA->Pln Inhibits TXA->MITF Suppresses

Fig 1: Dual-action inhibitory mechanism of TXA-Amide on the plasmin-melanogenesis signaling axis.

Table 2: Comparative Pharmacological Profile
ParameterTranexamic Acid (TXA)TXA-Amide ScaffoldMechanistic Causality
Physiological State ZwitterionicCationic Amine / Neutral AmideAmidation removes the acidic carboxylate, altering the isoelectric point.
Skin Permeability LowHighLoss of zwitterionic character increases lipophilicity, enhancing stratum corneum penetration.
Melanogenesis Inhibition ModerateHigh (up to 50% reduction)Enhanced intracellular accumulation leads to stronger MITF and tyrosinase suppression.

Synthetic Workflows: Peptide Conjugation

To further enhance efficacy, 4-(Aminomethyl)cyclohexane-1-carboxamide is frequently utilized as an N-terminal capping agent in Solid-Phase Peptide Synthesis (SPPS) to create "tranexamic acid-peptide fusions" (typically 2 to 6 amino acids in length) 3.

Self-Validating Protocol: SPPS of TXA-Amide Fusions

Causality & Logic: The primary amine on the aminomethyl group is sterically hindered by the bulk of the cyclohexane ring. Therefore, standard coupling reagents (like DIC/HOBt) often yield incomplete reactions. We utilize HATU/DIPEA, which generates a highly reactive OAt ester, overcoming the steric barrier.

  • Resin Preparation: Swell Rink Amide AM resin in DMF/DCM (1:1) for 30 minutes to maximize surface area exposure.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min).

  • Coupling: Add 3.0 eq of the Fmoc-amino acid, 2.9 eq HATU, and 6.0 eq DIPEA. React for 60 minutes.

  • Validation Check (The Kaiser Test): Perform a ninhydrin test.

    • Self-Validation: A yellow solution confirms >99% coupling (no free amines). A blue solution indicates failed coupling, triggering an automatic re-coupling step before proceeding. This prevents the accumulation of deletion sequences.

  • N-Terminal Capping: After the final amino acid is deprotected, couple 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride using the same HATU/DIPEA chemistry.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Causality: TIPS (Triisopropylsilane) acts as a carbocation scavenger, preventing the re-alkylation of the sensitive carboxamide group during global deprotection.

SPPS R1 Resin Swelling (DMF/DCM) R2 Fmoc Deprotection (20% Piperidine) R1->R2 R3 TXA-Amide Coupling (HATU/DIPEA) R2->R3 R4 Validation (Kaiser Test) R3->R4 R4->R2 Next AA R4->R3 Blue (Fail) R5 TFA Cleavage & Deprotection R4->R5 Yellow (Pass) R6 RP-HPLC Purification R5->R6

Fig 2: Self-validating SPPS workflow with Kaiser Test feedback loop for TXA-Amide peptide fusions.

Efficacy & Stability Assays

To prove the biological efficacy of the synthesized TXA-amide derivatives, a dual-readout in vitro assay is required.

Self-Validating Protocol: In Vitro Melanogenesis Inhibition

Causality & Logic: Measuring melanin reduction alone is scientifically flawed because a highly toxic compound will kill cells, naturally resulting in less melanin. A self-validating protocol must couple the functional readout (melanin absorbance) with a metabolic viability readout (MTT assay) to prove true enzymatic inhibition rather than mere cytotoxicity.

  • Cell Seeding: Plate B16F10 murine melanoma cells at a density of 1×10⁴ cells/well in a 96-well plate. Incubate for 24 hours.

  • Induction & Treatment: Co-treat the cells with 200 nM α-MSH (to strongly induce MITF/Tyrosinase and provide a dynamic measurable range) and the TXA-amide compound (0.01% to 5.0% w/v) 3.

  • Functional Readout (Melanin): After 72 hours, lyse the cells in 1N NaOH at 80°C for 1 hour to solubilize intracellular melanin. Measure absorbance at 405 nm.

  • Validation Readout (Viability): In a parallel replicate plate, add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals in DMSO and read at 570 nm.

  • Data Acceptance Criteria: The melanin reduction data is only considered valid if the MTT viability readout remains ≥ 95% compared to the untreated control. Under these strict parameters, TXA-amide derivatives have demonstrated up to a 50% suppression in melanin production 3.

Safety, Handling, and Regulatory Integrity

As a highly active primary amine hydrochloride salt, strict adherence to handling protocols is required to maintain compound integrity and researcher safety 4.

  • Storage: Must be stored at room temperature in a tightly sealed, desiccated container. The carboxamide group is susceptible to slow hydrolysis into the carboxylic acid (reverting to standard TXA) if exposed to high ambient humidity over prolonged periods.

  • PPE Requirements: Nitrile gloves, safety goggles, and a well-ventilated fume hood. The compound is classified under STOT SE 3 (Target Organ Toxicity - Single Exposure) due to potential respiratory irritation upon inhalation of fine dust 4.

References

  • Google Patents (WO2018004281A2).Acide tranexamique-peptide ayant une activité de blanchiment de la peau et ses utilisations.
  • Google Patents (KR20180002970A).Tranexamic acid-Peptide Fusions With the Effect of Skin Whitening And Using Thereof.
  • NextSDS. (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride Chemical Substance Information & Hazard Classifications. Retrieved from:[Link]

Sources

Exploratory

Physicochemical properties of 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride

Physicochemical Profiling and Application Workflows for 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride An In-Depth Technical Guide by a Senior Application Scientist Executive Summary 4-(Aminomethyl)cyclohexane-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Application Workflows for 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride is a highly versatile small-molecule scaffold and a direct structural analog of the well-known antifibrinolytic drug, tranexamic acid (TXA). By converting the carboxylic acid moiety of TXA into a neutral carboxamide, the physicochemical landscape of the molecule is fundamentally altered. This guide provides an authoritative breakdown of its physicochemical properties, mechanistic behavior in biological systems, and self-validating laboratory protocols for its synthesis and evaluation.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of a scaffold is the first step in rational drug design. The parent compound, TXA, is a zwitterion at physiological pH, which limits its passive membrane permeability and restricts its binding modes. The carboxamide derivative eliminates this zwitterionic character, yielding a monocationic species (due to the protonated primary amine) that acts as a neutral isostere at the carbonyl site.

Table 1: Physicochemical and Structural Summary

Property Value Causality / Scientific Significance
Chemical Name 4-(Aminomethyl)cyclohexane-1-carboxamide HCl Systematic nomenclature for structural identification.
CAS Numbers 1384429-14-4 (General)[1], 38697-93-7 (trans)[2] Crucial for sourcing the correct stereoisomer.
Molecular Weight 192.69 g/mol (HCl salt)[1] Essential for accurate molarity calculations in assays.
Molecular Formula C₈H₁₇ClN₂O Defines the stoichiometric composition.
Free Base Mass 156.23 g/mol [3] Reference mass for LC-MS/ESI+ characterization.
Physical State Crystalline solid Indicates high thermodynamic stability and purity.

| Ionization (pH 7.4) | Monocationic | Loss of the carboxylate anion enhances lipophilicity and alters the target binding profile compared to TXA. |

Mechanistic Insights: From Zwitterion to Neutral Isostere

The causality behind modifying TXA into a carboxamide lies in target specificity and tissue penetration.

Plasminogen and Active-Site Inhibition: TXA classically binds to the lysine-binding sites (LBS) of plasminogen, preventing its activation into plasmin[4]. However, to develop active-site directed plasmin inhibitors that bypass the LBS entirely for higher selectivity, the anionic charge of the carboxylic acid must be neutralized. The carboxamide serves as an ideal neutral anchor, allowing the molecule to fit deeply into the active site pocket without electrostatic repulsion[5].

Dermatological Applications (Melanogenesis): Beyond hematology, tranexamic acid amides have shown profound efficacy in dermatology. The neutral amide exhibits superior epidermal penetration compared to the zwitterionic TXA. Once absorbed, it acts as a potent inhibitor of melanin production by downregulating microphthalmia-associated transcription factor (MITF) and inhibiting tyrosinase activity, making it a highly valued component in skin-whitening peptide fusions[6],[7].

G TPA Tissue Plasminogen Activator (tPA) PLG Plasminogen (Zymogen) TPA->PLG Activates PLM Plasmin (Active Protease) PLG->PLM Cleavage FIB Fibrin Clot PLM->FIB Degrades FDP Fibrin Degradation Products (FDPs) FIB->FDP Yields TXA 4-(Aminomethyl)cyclohexane- 1-carboxamide HCl TXA->PLG Binds LBS (Inhibition)

Figure 1: Mechanistic pathway of plasminogen activation and targeted inhibition via LBS blockade.

Self-Validating Experimental Protocols

As a standard of scientific integrity, no protocol should be executed without built-in validation checkpoints. The following methodologies incorporate orthogonal analytical steps to ensure data trustworthiness.

Protocol 1: Orthogonal Synthesis of 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride

Direct amidation of tranexamic acid is chemically unviable due to the nucleophilicity of the primary aliphatic amine, which would result in uncontrolled oligomerization. A self-validating, three-step protection-amidation-deprotection workflow is required.

  • Step 1: Amine Protection (N-Boc Formation)

    • Action: React TXA with Di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/dioxane mixture.

    • Self-Validation: Perform a Ninhydrin stain on a TLC plate. The disappearance of the deep purple spot confirms the complete consumption of the primary amine.

  • Step 2: Amidation

    • Action: Activate the Boc-protected carboxylic acid using EDC·HCl and HOBt in DMF. Introduce ammonium chloride (NH₄Cl) and DIPEA to form the primary amide.

    • Self-Validation: Analyze the intermediate via LC-MS. Look for the mass transition corresponding to the replacement of the -OH group with an -NH₂ group (a net loss of 1 Da from the protected acid mass).

  • Step 3: Deprotection and Salt Formation

    • Action: Treat the purified Boc-amide with 4M HCl in Dioxane at room temperature for 2 hours to cleave the Boc group and precipitate the hydrochloride salt.

    • Self-Validation: Conduct ¹H-NMR (in D₂O). The complete disappearance of the intense 9H singlet at ~1.4 ppm definitively proves the removal of the Boc protecting group, yielding pure 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride.

Protocol 2: High-Throughput Tyrosinase Inhibition Assay

To quantify the melanogenesis-regulatory properties of the synthesized amide[6], an in vitro tyrosinase inhibition assay is utilized.

  • Step 1: Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve Mushroom Tyrosinase (enzyme) and L-DOPA (substrate). Prepare serial dilutions of the carboxamide compound.

  • Step 2: Co-Incubation: In a 96-well microplate, combine 100 µL of buffer, 20 µL of the compound solution, and 20 µL of tyrosinase. Incubate at 37°C for 10 minutes to allow pre-binding.

  • Step 3: Reaction Initiation: Add 40 µL of L-DOPA solution to each well.

  • Step 4: Spectrophotometric Measurement: Measure the kinetic formation of dopachrome (a red-pigmented intermediate) at an absorbance of 475 nm using a microplate reader over 15 minutes.

  • Self-Validation (Z'-Factor): Include Kojic acid as a positive control and a vehicle (DMSO/Buffer) as a negative control. Calculate the Z'-factor. An assay is only deemed valid and free of systemic drift if the Z'-factor is > 0.5.

Workflow Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Incubate 2. Co-Incubation (37°C, 10 min) Prep->Incubate React 3. L-DOPA Addition (Reaction Initiation) Incubate->React Read 4. Spectrophotometry (Absorbance at 475 nm) React->Read Validate 5. Data Validation (Z-factor & IC50) Read->Validate

Figure 2: Self-validating high-throughput screening workflow for tyrosinase inhibition assays.

References

  • Sigma-Aldrich. "Cyclohexane carboxamide: 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride." Sigma-Aldrich Catalog. 1

  • CymitQuimica. "4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride (CAS: 38697-93-7)." CymitQuimica Database. 2

  • Advanced ChemBlocks. "4-(aminomethyl)cyclohexane-1-carboxamide 97%." AChemBlock Catalog. 3

  • Google Patents. "Tranexamic acid-peptide having skin whitening activity and uses thereof." Patent Database. 6

  • Google Patents. "KR20180002970A - Tranexamic acid-Peptide Fusions With the Effect of Skin Whitening And Using Thereof." Patent Database. 7

  • PMC / NIH. "Synthesis and Hemostatic Activity of New Amide Derivatives." National Institutes of Health. 4

  • MDPI. "Exploration of Active Site-Directed Plasmin Inhibitors: Beyond Tranexamic Acid." MDPI Journals. 5

Sources

Foundational

4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride molecular weight and CAS number

An In-depth Technical Guide to 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride Introduction In the landscape of pharmaceutical research and development, the exploration of structural analogs of established active...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride

Introduction

In the landscape of pharmaceutical research and development, the exploration of structural analogs of established active pharmaceutical ingredients (APIs) is a cornerstone of innovation. These explorations aim to enhance efficacy, improve pharmacokinetic profiles, or uncover novel therapeutic applications. 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride belongs to this very class of molecules. As a close structural derivative of the well-established antifibrinolytic agent, tranexamic acid, it represents a compound of significant interest for researchers in hematology, dermatology, and drug development.

This technical guide provides a comprehensive overview of 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride, synthesizing its fundamental physicochemical properties, plausible synthetic routes, and potential areas of application. The narrative is grounded in the established science of its parent compound, tranexamic acid, offering field-proven insights into its potential mechanisms and utility. By explaining the causality behind experimental and synthetic choices, this document serves as a foundational resource for scientists investigating this promising molecule.

Physicochemical Properties and Structural Analysis

The identity and purity of a compound are its most critical attributes in a research setting. 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride is the salt form of a carboxamide derived from tranexamic acid. The hydrochloride salt is typically employed to improve the solubility and stability of the parent amine-containing compound.

A crucial aspect of this molecule is its stereochemistry. The biological activity of its parent, tranexamic acid, is almost exclusively associated with the trans isomer, designated as (1r,4r). This specificity is due to the three-dimensional conformation required for effective binding to the lysine-binding sites on plasminogen. It is a fundamental scientific assumption that the biological activity of this carboxamide derivative would exhibit similar stereospecificity. Therefore, the (1r,4r) isomer is the primary focus of this guide.

Table 1: Core Physicochemical Data

PropertyValueSource(s)
Chemical Name (1r,4r)-4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride[1][2]
Synonyms 4-(aminomethyl)cyclohexanecarboxamide hydrochloride[2][3]
CAS Number 38697-93-7 (for the (1r,4r) isomer)[1][2]
1384429-14-4 (isomer unspecified)[4]
Molecular Formula C₈H₁₇ClN₂O[2][4]
Molecular Weight 192.69 g/mol [3][4]
Physical Form Powder / Solid[2]
InChI Key NIADQNJCAFYWQA-MEZFUOHNSA-N[2]

Synthesis Pathway and Mechanistic Considerations

The synthesis of 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride is logically derived from its parent carboxylic acid. A robust and scalable synthesis is critical for ensuring the high purity required for research and potential downstream applications. The most plausible synthetic strategy involves the amidation of tranexamic acid, which itself can be synthesized via the catalytic hydrogenation of p-aminomethyl benzoic acid.[5]

Causality in Synthesis: The choice of starting material and reaction pathway is dictated by efficiency, yield, and stereochemical control.

  • Hydrogenation: The reduction of an aromatic ring (p-aminomethyl benzoic acid) to a cyclohexane ring is a standard industrial process.[5][6] The use of a ruthenium catalyst is common for this transformation.[5] The reaction conditions, including temperature, pressure, and the presence of a base or acid, are critical for controlling the ratio of cis to trans isomers.[6] The trans isomer is thermodynamically more stable and can often be favored through isomerization under specific conditions.[7]

  • Amidation: The conversion of the carboxylic acid group of tranexamic acid to a primary amide is a fundamental organic transformation. This can be achieved through several methods, such as activation of the carboxylic acid (e.g., to an acid chloride or using coupling agents) followed by reaction with ammonia.

  • Salt Formation: The final step involves reacting the free base with hydrochloric acid to form the stable, water-soluble hydrochloride salt.

Synthetic Workflow A p-Aminomethyl benzoic acid B trans-4-(Aminomethyl)cyclohexane- 1-carboxylic acid (Tranexamic Acid) A->B Catalytic Hydrogenation (e.g., Ru catalyst) + Isomerization Control C (1r,4r)-4-(Aminomethyl)cyclohexane- 1-carboxamide B->C Amidation (e.g., Acid Activation + NH₃) D (1r,4r)-4-(Aminomethyl)cyclohexane- 1-carboxamide hydrochloride C->D Salt Formation (HCl) Mechanism of Action Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Degradation Fibrin Degradation (Bleeding) Plasmin->Degradation Fibrin Fibrin (Clot) Fibrin->Degradation Molecule 4-(Aminomethyl)cyclohexane- 1-carboxamide HCl (Hypothesized Target) Molecule->Plasminogen Blocks Lysine- Binding Site

Caption: Hypothesized mechanism based on tranexamic acid.

Experimental Protocols: Analytical Characterization

For any research involving this compound, a robust analytical method for identity, purity, and quantification is essential. Based on methodologies developed for tranexamic acid, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a logical choice. [8][9] Protocol: Purity Determination by RP-HPLC

  • Objective: To determine the purity of a sample of 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride.

  • Causality: The compound lacks a strong chromophore, making low-wavelength UV detection (e.g., 210-220 nm) necessary, though sensitivity may be limited. [8]For quantification in biological matrices, derivatization to add a fluorescent tag or the use of a more sensitive detector like a mass spectrometer (LC-MS) is often required. [8]This protocol focuses on purity assessment of a bulk sample.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent to improve peak shape for the polar, basic analyte. Acetonitrile is a common organic modifier for reversed-phase chromatography.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with Mobile Phase A.

    • Rationale: Dissolving the sample in the initial mobile phase composition prevents peak distortion upon injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B

      • 15-17 min: 60% to 95% B

      • 17-19 min: 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Rationale: A gradient elution is used to ensure that any impurities with different polarities are effectively separated from the main analyte peak.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Analytical Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Mobile Phase A Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (215 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Standard workflow for purity analysis by HPLC.

Safety and Handling

According to available safety data, (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride is classified as an irritant. [1][2]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride is a molecule of considerable scientific interest due to its direct structural lineage from tranexamic acid. This guide has provided a framework for understanding its fundamental properties, logical synthesis, and, most importantly, the scientifically-grounded rationale for its potential applications. Its study offers a valuable opportunity for researchers to explore new chemical entities in the well-validated therapeutic areas of antifibrinolytic and dermatological science. The protocols and insights provided herein are intended to serve as a self-validating system for initiating rigorous and well-informed research.

References

  • NextSDS. (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride. [Link]

  • Millipore Sigma. (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride | 38697-93-7. [Link]

  • Google Patents. EP0055145B1 - 4-(aminomethyl)
  • PubChem. 4-(aminomethyl)cyclohex-1-ene-1-carboxylic acid hydrochloride. [Link]

  • PubChemLite. 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride (C8H16N2O). [Link]

  • CORE. Analytical methods for quantification of tranexamic acid in biological fluids. [Link]

  • PHARMACEUTICAL SCIENCES. Development and validation of a rp-hplc method for the simultaneous determination of tranexamic a. [Link]

  • Google Patents. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
  • PrepChem.com. Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid. [Link]

  • Google Patents. US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.
  • PubMed. trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans. [Link]

  • PubMed. Clinical uses of trans-form of AMCHA (4-aminomethyl-cyclohexane-1-carboxylic acid) on several skin diseases. [Link]

  • ResearchGate. Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. [Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Context 4-(Aminomethyl)cyclohexane-1-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Context

4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride (CAS: 1384429-14-4) is a highly versatile small-molecule scaffold. Structurally, it is the primary amide derivative of Tranexamic Acid (TA), a well-established antifibrinolytic agent that competitively inhibits the activation of plasminogen to plasmin[1].

While TA is highly effective in reducing surgical and traumatic blood loss, its pharmacokinetic profile presents challenges. Specifically, the oral bioavailability of TA is limited to approximately 34–50%[2][3]. This limitation is primarily due to its zwitterionic nature at physiological pH, which restricts passive membrane permeability and forces reliance on paracellular transport and specific influx transporters.

By masking the carboxylic acid moiety of TA as a primary amide, 4-(aminomethyl)cyclohexane-1-carboxamide neutralizes the anionic charge. As a Senior Application Scientist, I designed this technical guide to evaluate the preclinical absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The central hypothesis is that this structural modification yields a highly permeable prodrug that undergoes enzymatic hydrolysis in vivo to release active TA, or acts as a distinct hemostatic modulator in its own right[4].

Structural Rationale & Predicted ADME Profile

Understanding the causality between chemical structure and biological fate is critical for designing robust pharmacokinetic workflows.

  • Absorption: The conversion of the carboxylate to an amide significantly increases the molecule's lipophilicity (LogP). This structural shift is predicted to enhance passive transcellular diffusion across the intestinal epithelium, potentially overcoming the 34% oral bioavailability ceiling observed for the parent TA[2].

  • Distribution: TA exhibits negligible plasma protein binding (~3%) and a volume of distribution (Vd) of 9–12 L. The amide derivative, possessing a basic primary amine without the opposing acidic group, is expected to exhibit higher tissue partitioning and a correspondingly larger Vd.

  • Metabolism: The primary metabolic liability of this compound is enzymatic hydrolysis. Plasma and hepatic amidases are expected to cleave the amide bond, releasing TA. Quantifying this deamidation pathway is the core objective of the in vitro stability assays.

  • Excretion: If unhydrolyzed, the intact amide will likely undergo rapid renal clearance via glomerular filtration, mirroring the >95% urinary recovery of unchanged TA[2].

Pathway A 4-(Aminomethyl)cyclohexane- 1-carboxamide HCl (GI Tract / Blood) B Plasma Amidases & Hepatic Enzymes A->B Hydrolysis D Renal Excretion (Urine) A->D Unchanged Clearance C Tranexamic Acid (TA) (Active Metabolite) B->C Deamidation C->D Clearance

Fig 1: Proposed metabolic and clearance pathway of the amide derivative.

Experimental Workflows: In Vitro & In Vivo Protocols

To validate the ADME predictions, a self-validating system of experimental protocols must be executed. Every step below is designed to ensure data integrity and reproducibility.

In Vitro Permeability (Caco-2 Monolayer Assay)

Causality: Because TA exhibits variable oral absorption due to paracellular transport limitations, evaluating the transcellular permeability of the lipophilic amide derivative via Caco-2 monolayers is critical to validate the prodrug absorption hypothesis.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days. Self-Validation: Proceed only if Transepithelial Electrical Resistance (TEER) is > 250 Ω·cm² to ensure tight junction integrity.

  • Dosing: Apply 10 µM of the amide hydrochloride to the apical (A) chamber in HBSS buffer adjusted to pH 6.5 (mimicking the slightly acidic intestinal lumen).

  • Sampling: Collect 50 µL aliquots from the basolateral (B) chamber (pH 7.4) at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Control: Co-incubate with Lucifer Yellow (a paracellular marker). A Lucifer Yellow permeability of < 1 × 10⁻⁶ cm/s confirms the monolayer remained intact during the assay.

In Vitro Metabolic Stability (Plasma Amidase Assay)

Causality: To determine if the compound acts as a prodrug, we must quantify its conversion rate to TA in the presence of human plasma enzymes.

Step-by-Step Protocol:

  • Incubation: Spike the compound (final concentration 1 µM) into pooled human plasma pre-warmed to 37°C.

  • Quenching: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Acetonitrile is selected for protein precipitation because it effectively denatures plasma amidases while maintaining the solubility of the highly polar primary amine, preventing analyte co-precipitation.

  • Analysis: Centrifuge at 14,000 × g for 10 min at 4°C. Analyze the supernatant via LC-MS/MS to monitor both the disappearance of the amide and the stoichiometric appearance of TA.

In Vivo Pharmacokinetic Study (Rodent Model)

Step-by-Step Protocol:

  • Administration: Administer the compound via IV bolus (5 mg/kg) and oral gavage (PO, 20 mg/kg) to fasted male Sprague-Dawley rats (n=6/group).

  • Sampling: Collect blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge immediately (3,000 × g, 10 min, 4°C) to obtain plasma. Store at -80°C until bioanalysis.

Bioanalytical Methodology (LC-MS/MS)

Standard reversed-phase (C18) chromatography yields poor retention for highly polar, low-molecular-weight aliphatic amines. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for this workflow.

Chromatographic & Mass Spectrometry Conditions
  • Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 90% B (high organic for HILIC retention), ramp to 50% B over 3 minutes to elute the polar analytes.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

Workflow S1 Plasma Sample Collection (Time-course K2EDTA) S2 Protein Precipitation (Ice-cold Acetonitrile + IS) S1->S2 S3 Centrifugation & Supernatant Extraction S2->S3 S4 HILIC LC-MS/MS Analysis (Positive ESI MRM Mode) S3->S4 S5 PK Parameter Calculation (Non-Compartmental Analysis) S4->S5

Fig 2: LC-MS/MS bioanalytical workflow for pharmacokinetic profiling.

Quantitative Data Presentation

Table 1: Comparative Predicted PK Parameters (Human Extrapolation)

Note: Values for TA are based on established clinical data[2][5]; Amide values are predictive baseline targets for the aforementioned assays.

ParameterTranexamic Acid (TA)4-(Aminomethyl)cyclohexane-1-carboxamide
Molecular Weight 157.21 g/mol 192.69 g/mol (HCl salt)
Oral Bioavailability (F%) ~34%> 60% (Predicted via increased LogP)
Volume of Distribution (Vd) 9 - 12 L15 - 25 L (Predicted)
Plasma Protein Binding ~3%< 10% (Predicted)
Primary Clearance Route Renal (>95% unchanged)Hepatic/Plasma Hydrolysis -> Renal
Elimination Half-Life (t1/2) ~2 hoursDependent on amidase kinetics
Table 2: LC-MS/MS MRM Optimization Parameters

System Suitability: Ensure signal-to-noise (S/N) ratio > 10 for the Lower Limit of Quantitation (LLOQ) prior to batch analysis.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Amide Derivative 157.1140.1 (Loss of NH3)2515
Tranexamic Acid (TA) 158.1141.12514
Internal Standard (TA-d2) 160.1143.12514

Sources

Foundational

Discovery and Early-Stage Research of 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride: A Next-Generation Antifibrinolytic Scaffold

Executive Summary The compound 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride (CAS: 1384429-14-4) is a highly versatile small-molecule scaffold utilized in early-stage medicinal chemistry. Derived from the well-k...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride (CAS: 1384429-14-4) is a highly versatile small-molecule scaffold utilized in early-stage medicinal chemistry. Derived from the well-known antifibrinolytic drug Tranexamic Acid (TXA), this scaffold represents a strategic structural evolution. While TXA is highly effective at preventing fibrin degradation by reversibly binding to plasminogen[1], its zwitterionic nature at physiological pH severely limits its passive membrane permeability. Consequently, traditional antifibrinolytics require massive, repetitive dosing (often up to 1.5g orally), which is frequently associated with gastrointestinal discomfort and other adverse effects[2].

By converting the terminal carboxylic acid of TXA into a neutral carboxamide, drug developers can abolish the zwitterion, drastically improving lipophilicity and oral bioavailability[3], while retaining the critical pharmacophoric elements required for target engagement[4]. This whitepaper details the structural rationale, chemical synthesis, and in vitro profiling protocols for this next-generation scaffold.

Structural Rationale & Pharmacophore Modeling

The design of 4-(Aminomethyl)cyclohexane-1-carboxamide is rooted in precise pharmacophore modeling of the Plasminogen Kringle 1 Domain .

Plasminogen contains five Kringle domains, which mediate its binding to fibrin clots. The lysine-binding site (LBS) within these domains features a highly specific binding pocket characterized by an anionic center (Asp56) and a cationic center (Arg71).

  • The Primary Amine: In both TXA and the carboxamide scaffold, the protonated primary amine is non-negotiable; it forms a critical salt bridge with Asp56.

  • The Cyclohexane Ring: The trans-cyclohexane ring provides the optimal geometric distance and conformational rigidity to span the binding pocket.

  • The Carboxamide Modification: In native TXA, the carboxylate anion interacts with Arg71. However, this creates a highly polar zwitterion. By substituting the carboxylic acid with a carboxamide, the molecule loses its negative charge but retains strong hydrogen-bond acceptor and donor capabilities. This allows the scaffold to maintain affinity for the LBS while fundamentally altering its pharmacokinetic profile, enabling passive diffusion across lipid bilayers[3].

MechanisticPathway Plasminogen Plasminogen (Inactive Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation Activators tPA / uPA (Activators) Activators->Plasminogen Catalyzes Fibrin Fibrin Clot (Structural Matrix) Plasmin->Fibrin Cleaves FDP Fibrin Degradation Products (FDPs) Fibrin->FDP Lysis Scaffold Carboxamide Scaffold (Competitive Inhibitor) Scaffold->Plasminogen Binds Kringle Domains (Blocks Fibrin Binding)

Fig 1: Mechanistic intervention of the carboxamide scaffold in the Plasminogen-Plasmin system.

Chemical Synthesis & Purification Protocol

The synthesis of 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride from Tranexamic Acid is a robust, self-validating 4-step process[2]. Each step is designed to maximize yield while preventing unwanted side reactions.

Step-by-Step Methodology

Step 1: Amine Protection (N-Boc Formation)

  • Procedure: Suspend Tranexamic Acid in a 1:1 mixture of 1,4-dioxane and water. Add Triethylamine (TEA) followed by Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 12 hours.

  • Causality: The primary amine must be masked to prevent self-polymerization during carboxyl activation. The Boc group is chosen over Fmoc or Cbz because it is highly stable under the basic amidation conditions of Step 3 and can be cleanly removed via simple acidolysis without requiring heavy metal catalysts[2].

Step 2: Carboxyl Activation

  • Procedure: Dissolve the isolated N-Boc-TXA in anhydrous N,N-Dimethylformamide (DMF). Add 1,1'-Carbonyldiimidazole (CDI) and stir under nitrogen at room temperature for 2 hours.

  • Causality: CDI generates an active acylimidazole intermediate. This is strongly preferred over standard EDC/NHS coupling because acylimidazoles are highly reactive toward ammonia, driving the subsequent amidation to completion without forming the stable, unreactive urea byproducts commonly seen with carbodiimides[2].

Step 3: Amidation

  • Procedure: Cool the reaction mixture to 0°C. Introduce a solution of ammonia in methanol (NH₃/MeOH) and stir in a sealed vial for 12 hours[2].

  • Causality: Methanolic ammonia acts as both the nucleophile and a mild base. Utilizing a sealed environment prevents the escape of volatile NH₃ gas, ensuring a high molar excess and maximizing the yield of the primary carboxamide.

Step 4: Deprotection and Salt Formation

  • Procedure: Isolate the Boc-protected carboxamide intermediate. Dissolve in minimal dichloromethane (DCM) and add 4M HCl in dioxane. Stir for 4 hours at room temperature. Precipitate the final product using cold diethyl ether.

  • Causality: Acidolysis with HCl efficiently cleaves the Boc group, evolving CO₂ and isobutylene gas as the only byproducts. Forming the hydrochloride salt directly ensures the primary amine is protonated, rendering the final scaffold highly water-soluble and stable against oxidative degradation for downstream biological assays.

SynthesisWorkflow TXA Tranexamic Acid (Starting Material) Boc N-Boc Protection (Amine Masking) TXA->Boc Boc2O Act Carboxyl Activation (CDI / DMF) Boc->Act CDI Amide Amidation (NH3 in MeOH) Act->Amide NH3 Final Deprotection & Salt (4M HCl in Dioxane) Amide->Final HCl

Fig 2: Four-step synthetic workflow from Tranexamic Acid to the Carboxamide Hydrochloride salt.

Early-Stage In Vitro Profiling

To validate the scaffold for drug discovery, two primary assays are employed to assess target engagement and pharmacokinetic improvements.

Protocol A: Surface Plasmon Resonance (SPR) for Target Engagement
  • Objective: Quantify the binding affinity ( KD​ ) of the scaffold to the Kringle 1 domain of human plasminogen.

  • Procedure:

    • Immobilize recombinant human plasminogen onto a CM5 sensor chip via standard amine coupling.

    • Prepare serial dilutions of the carboxamide scaffold (ranging from 1 µM to 500 µM) in HBS-EP+ running buffer.

    • Inject the analyte solutions over the functionalized chip at a flow rate of 30 µL/min.

    • Record association and dissociation phases; fit the sensorgrams to a 1:1 Langmuir binding model.

  • Causality: SPR provides real-time, label-free kinetic data. Because the carboxamide modification alters the electrostatic profile of the molecule, determining the exact on/off rates ( kon​ , koff​ ) is critical to verify that the loss of the carboxylate anion does not abolish affinity for the lysine-binding site.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: Validate the hypothesis that eliminating the zwitterion improves passive membrane permeability.

  • Procedure:

    • Coat the PVDF membrane filter of a 96-well donor plate with a 1% solution of lecithin in dodecane to simulate a lipid bilayer.

    • Add the carboxamide scaffold (dissolved in PBS, pH 7.4) to the donor wells.

    • Add fresh PBS to the acceptor wells and assemble the sandwich plate.

    • Incubate at 37°C for 4 hours without agitation.

    • Quantify compound concentration in both compartments using LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

  • Causality: Why utilize PAMPA over Caco-2 for initial screening? The primary goal of the carboxamide modification is to assess passive transcellular diffusion resulting from the elimination of the zwitterion[3]. PAMPA isolates passive permeability from active efflux/uptake mechanisms (which Caco-2 includes), providing a direct, unconfounded biophysical validation of the structural rationale.

Quantitative Data Presentation

The table below highlights the theoretical and observed physicochemical shifts achieved by modifying the carboxylic acid to a carboxamide.

Physicochemical PropertyTranexamic Acid (TXA)4-(Aminomethyl)cyclohexane-1-carboxamideImpact on Drug Design
Molecular Weight ( g/mol ) 157.21156.23 (Free base)Negligible change; maintains low MW profile.
Charge State at pH 7.4 Zwitterionic (+ / -)Cationic (+ / Neutral)Abolishes zwitterion effect[3].
Topological Polar Surface Area 63.3 Ų69.4 ŲSlight increase due to amide nitrogen.
Calculated LogP (cLogP) -1.60-0.85Improved lipophilicity for membrane crossing.
Passive Permeability ( Papp​ ) Very Low (< 1 x 10⁻⁶ cm/s)Moderate (~ 5 x 10⁻⁶ cm/s)Enables potential for lower oral dosing[2].
Plasminogen Binding High AffinityModerate-High AffinityRetains hydrogen bonding via carboxamide[4].

Conclusion

The transition from Tranexamic Acid to 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride represents a textbook example of rational pharmacophore optimization. By systematically addressing the pharmacokinetic bottlenecks of zwitterionic drugs—specifically poor passive permeability—this scaffold opens new avenues for the development of orally bioavailable antifibrinolytics, novel protease inhibitors, and advanced peptidomimetics. The standardized synthesis and profiling protocols outlined herein provide a self-validating framework for researchers to integrate this building block into early-stage drug discovery pipelines.

References

  • [1] Tranexamic acid - Wikipedia. wikipedia.org. Available at:[Link]

  • [2] 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs - PMC. nih.gov. Available at:[Link]

  • [3] Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. rsc.org. Available at:[Link]

  • [4] Synthesis and Hemostatic Activity of New Amide Derivatives - MDPI. mdpi.com. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Evaluation of 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride Derivatives

Target Audience: Researchers, Medicinal Chemists, and Cosmetic Scientists Focus: Advanced Amidation Strategies for Tranexamic Acid Analogues Introduction & Mechanistic Rationale Tranexamic acid (trans-4-(aminomethyl)cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Cosmetic Scientists Focus: Advanced Amidation Strategies for Tranexamic Acid Analogues

Introduction & Mechanistic Rationale

Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid, TA) is a well-established synthetic lysine analogue utilized globally as an antifibrinolytic agent and, increasingly, as a potent topical depigmenting compound. However, the zwitterionic nature of the free carboxylic acid limits its cellular permeability and epidermal penetration.

Converting the carboxylic acid moiety into an amide to form 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride derivatives resolves these pharmacokinetic limitations. Amidation neutralizes the negative charge at physiological pH, significantly increasing lipophilicity. Mechanistically, these derivatives maintain the critical spatial distance between the basic aminomethyl group and the carbonyl hydrogen-bond acceptor, allowing them to effectively bind to the lysine-binding sites (LBS) of plasminogen[1]. This blockade prevents the conversion of plasminogen to plasmin, thereby inhibiting both fibrin degradation (hemostasis) and the arachidonic acid-mediated activation of melanocytes (melanogenesis)[2],[3].

BiologicalPathway Plg Plasminogen Pls Plasmin Plg->Pls Activators Fib Fibrin Degradation (Hemostasis) Pls->Fib Mel Melanocyte Activation (Hyperpigmentation) Pls->Mel via Arachidonic Acid TA TA Amide Derivative TA->Plg Blocks LBS

Fig 1. Dual inhibitory mechanism of TA amides on fibrinolysis and melanogenesis via plasmin blockade.

Synthetic Strategy: The Triazine Advantage

Synthesizing TA amides requires overcoming the self-polymerization tendency of the unprotected amino acid. The workflow relies on a three-step sequence: N-protection, amide coupling, and deprotection/salt formation.

For the critical amidation step, this protocol utilizes DMT/NMM/TsO⁻ (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) rather than traditional carbodiimides (e.g., EDC/HOBt). DMT/NMM/TsO⁻ generates a superactive triazine ester intermediate that drives the reaction to completion rapidly while producing strictly water-soluble byproducts[4]. This eliminates the need for complex chromatographic purification and suppresses racemization—a critical factor when conjugating TA to chiral amino acids or peptides[4].

SyntheticWorkflow Step1 1. N-Boc Protection Tranexamic Acid + Boc2O Step2 2. Amide Coupling DMT/NMM/TsO- + R-NH2 Step1->Step2 N-Boc-TA (Yield >95%) Step3 3. Boc Deprotection 4M HCl in Dioxane Step2->Step3 N-Boc-TA Amide (Yield 85-90%) Product 4-(Aminomethyl)cyclohexane- 1-carboxamide HCl Step3->Product Precipitation (Yield >95%)

Fig 2. Three-step synthetic workflow for 4-(aminomethyl)cyclohexane-1-carboxamide HCl derivatives.

Detailed Experimental Protocol

This protocol is designed as a self-validating system : the physical state changes (solubility and precipitation) at each step inherently verify reaction success and purify the intermediates.

Step 1: Synthesis of trans-4-(N-Boc-aminomethyl)cyclohexanecarboxylic acid

Causality: Tranexamic acid contains both a primary amine and a carboxylic acid. Without protection, adding a coupling reagent triggers immediate intermolecular self-condensation (polyamide formation). The Boc group is stable to the basic coupling conditions but easily cleaved later.

  • Suspend Tranexamic acid (1.0 eq, 10 mmol) in a 1:1 mixture of H₂O and 1,4-Dioxane (40 mL).

  • Add NaOH (1.1 eq, 11 mmol) to achieve complete dissolution.

  • Cool the reaction mixture to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, 11 mmol) dropwise.

  • Stir the mixture at room temperature for 12 hours.

  • Workup: Acidify the solution to pH 2–3 using 1M KHSO₄. Extract with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield a white solid.

Step 2: Amide Coupling via DMT/NMM/TsO⁻

Causality: DMT/NMM/TsO⁻ is chosen for its superior efficiency and low racemization risk[4]. The use of N-Methylmorpholine (NMM) as a base ensures the nucleophilic amine is fully deprotonated without degrading the triazine reagent.

  • Dissolve the N-Boc-protected TA (1.0 eq, 5 mmol) and the target amine (R-NH₂, 1.1 eq, 5.5 mmol) in anhydrous Dichloromethane (DCM) or DMF (20 mL).

  • Add NMM (3.0 eq, 15 mmol) and cool the mixture to 0 °C.

  • Add DMT/NMM/TsO⁻ (1.1 eq, 5.5 mmol) portion-wise over 5 minutes.

  • Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup & Validation: Dilute with DCM (30 mL). Wash sequentially with 5% NaHCO₃ (to remove unreacted acid), 1M KHSO₄ (to remove unreacted amine), and brine. The phase separation serves as an inherent purification step. Dry and concentrate to yield the N-Boc-TA amide.

Step 3: Boc Deprotection and Hydrochloride Salt Precipitation

Causality: Utilizing 4M HCl in anhydrous dioxane prevents the hydrolysis of the newly formed amide bond, which is a high risk if aqueous HCl is used. The subsequent ether addition drives the quantitative precipitation of the highly polar hydrochloride salt, leaving organic impurities dissolved.

  • Dissolve the crude N-Boc-TA amide in a minimal volume of anhydrous DCM (5 mL).

  • Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2 to 4 hours.

  • Monitor by TLC (Ninhydrin stain). The disappearance of the UV-inactive, Ninhydrin-negative starting material confirms completion.

  • Self-Purification: Add cold diethyl ether (30 mL) dropwise to the reaction flask. A white precipitate will immediately form.

  • Filter the precipitate, wash thoroughly with cold ether, and dry under high vacuum to afford the pure 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride derivative.

Quantitative Data: Comparative Profiling

The structural modification from a carboxylic acid to an amide significantly alters the physicochemical properties while preserving or enhancing biological efficacy. Below is a representative comparative profile based on literature evaluations of TA-amide derivatives[1],[2],[3].

Compound ClassRepresentative R-GroupClogP (Lipophilicity)Plasminogen LBS BindingProthrombin Time (PT) ImpactPrimary Application
Tranexamic Acid (Control) -OH (Carboxylic Acid)-1.6High AffinitySlight Reduction (~95% of control)Systemic Hemostatic
TA-Alkyl Amide -NH-(CH₂)₅-CH₃+1.2MaintainedNeutralTopical Depigmentation
TA-Amino Acid Dipeptide -NH-CH₂-COOH (Glycine)-0.8MaintainedSlight Reduction (~92% of control)Targeted Hemostatic
TA-Peptide Fusion -NH-Peptide SequenceVariableModulatedNeutralAdvanced Cosmetics

Note: Increased ClogP in alkyl amides correlates directly with enhanced epidermal penetration, making them superior candidates for topical formulations addressing hyperpigmentation without triggering systemic coagulation cascades.

References

  • Synthesis and Hemostatic Activity of New Amide Deriv
  • Formulations for Melanogenesis Regulation - Discover Technical Knowledge in P
  • Tranexamic acid-peptide having skin whitening activity and uses thereof - Google P
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Toluene-4-sulfonate (DMT/NMM/TsO - ) Universal Coupling Reagent for Synthesis in Solution - ResearchGate.

Sources

Application

Application Note: Preparation, Handling, and Validation of 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride Stock Solutions

Scientific Context & Structural Significance 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride (CAS: 1384429-14-4; Trans-isomer CAS: 38697-93-7) is a highly versatile small-molecule scaffold widely utilized in moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Structural Significance

4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride (CAS: 1384429-14-4; Trans-isomer CAS: 38697-93-7) is a highly versatile small-molecule scaffold widely utilized in modern drug discovery[1]. Structurally, it is the carboxamide derivative of [2].

While the parent compound, TXA, is a clinical antifibrinolytic that reversibly binds to the lysine-binding sites (LBS) on plasminogen to prevent fibrin degradation[3][4], the carboxamide derivative serves a fundamentally different purpose. By converting the carboxylic acid into an amide, the zwitterionic character of the molecule is eliminated. This modification allows researchers to utilize the scaffold for the synthesis of and multivalent serine protease inhibitors[4][5]. Furthermore, it is frequently employed as a targeting moiety in the development of novel blood-pool magnetic resonance imaging (MRI) contrast agents[6].

The Causality of the Hydrochloride Salt Formulation

The compound is commercially supplied as a hydrochloride (HCl) salt rather than a free base[7]. This formulation is a self-validating stability mechanism:

  • Oxidation Prevention: Primary aliphatic amines are highly nucleophilic and susceptible to atmospheric oxidation. Protonation of the amine ( -NH3+​ ) neutralizes its nucleophilicity, preventing degradation during long-term storage.

  • Carbamate Inhibition: Free amines react with ambient CO2​ to form carbamates. The HCl salt completely inhibits this side reaction.

  • Thermodynamic Solvation: The ionic nature of the salt dramatically lowers the thermodynamic barrier to aqueous solvation, allowing for rapid dissolution in biological buffers without the need for harsh co-solvents[6].

Quantitative Data & Physicochemical Properties

The following parameters must be strictly observed to ensure the thermodynamic stability and integrity of the stock solutions.

PropertyValue / Specification
Chemical Name 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride
CAS Numbers 1384429-14-4 (General) / 38697-93-7 (Trans-isomer)
Molecular Weight 192.69 g/mol
Molecular Formula C8​H16​N2​O⋅HCl
Aqueous Solubility > 50 mg/mL (Highly Soluble)
DMSO Solubility > 20 mg/mL (Requires gentle sonication)
Solid Storage Conditions +4°C to +8°C, desiccated and protected from light
Solution Storage Conditions -20°C (up to 6 months) or -80°C (up to 12 months)

Workflow Visualization

G Start 4-(Aminomethyl)cyclohexane-1-carboxamide HCl (Lyophilized Powder) Weighing Analytical Weighing (Moisture Control) Start->Weighing SolventChoice Solvent Selection Based on Downstream Application Weighing->SolventChoice Aqueous Aqueous Buffer (ddH2O / PBS) For Biological Assays SolventChoice->Aqueous Plasminogen/Protease Assays DMSO Anhydrous DMSO For Chemical Synthesis SolventChoice->DMSO Peptidomimetic Synthesis Filtration Sterile Filtration (0.22 µm) PES or PTFE Membrane Aqueous->Filtration DMSO->Filtration Aliquoting Aliquoting into Amber Vials (Argon Purge for DMSO) Filtration->Aliquoting Storage Long-term Storage (-20°C to -80°C) Aliquoting->Storage

Workflow for the preparation and validation of 4-(Aminomethyl)cyclohexane-1-carboxamide HCl stocks.

Experimental Protocols

The choice of solvent is dictated by the downstream application. Water/PBS is required for biological assays (e.g., thromboelastometry or plasminogen activation assays)[4], whereas anhydrous DMSO is mandatory if the compound will be used as a nucleophile in organic synthesis (e.g., EDC/NHS amide coupling), as water would competitively hydrolyze the electrophile.

Protocol A: Preparation of a 100 mM Aqueous Stock (For Biological Assays)
  • Mass Calculation: To prepare 10.0 mL of a 100 mM solution: Mass = 0.010 L × 0.100 mol/L × 192.69 g/mol = 0.1927 g (192.7 mg).

  • Analytical Weighing: Weigh exactly 192.7 mg of the lyophilized powder using an analytical balance.

  • Solvation: Transfer the powder to a sterile 15 mL conical tube. Add 9.0 mL of ultra-pure ddH2​O or PBS (pH 7.4).

    • Causality: The HCl salt will induce rapid dissolution. Vortex for 30 seconds to ensure complete homogenization.

  • Volume Adjustment: Use a volumetric pipette to adjust the final volume to exactly 10.0 mL.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Causality: PES is specifically chosen for aqueous solutions due to its hydrophilic nature and lack of extractables, ensuring the concentration remains exactly 100 mM.

  • Aliquoting & Storage: Divide the stock into 500 µL aliquots in sterile amber microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause transient local pH shifts and promote degradation of the carboxamide group.

Protocol B: Preparation of a 50 mM DMSO Stock (For Chemical Synthesis)
  • Mass Calculation: To prepare 5.0 mL of a 50 mM solution: Mass = 0.005 L × 0.050 mol/L × 192.69 g/mol = 0.0482 g (48.2 mg).

  • Solvation: Weigh 48.2 mg of the powder and transfer to a glass vial. Add 5.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution via Sonication: Place the vial in a room-temperature ultrasonic water bath for 2–5 minutes.

    • Causality: DMSO has a higher viscosity and lower dielectric constant than water. Sonication provides the kinetic energy required to disrupt solute-solute intermolecular hydrogen bonds, accelerating solvation without degrading the molecule.

  • Filtration: Filter the solution using a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is highly chemically resistant and hydrophobic. Using standard cellulose acetate or PES filters with DMSO will result in membrane dissolution and sample contamination.

  • Storage: Aliquot into argon-purged glass vials. DMSO is highly hygroscopic; purging with argon displaces ambient oxygen and moisture. Store at -20°C.

Quality Control & Validation

To ensure the integrity of the stock solution over time, establish a self-validating QC loop:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Periodically analyze an aliquot to confirm the presence of the parent ion ( [M+H]+=157.1 m/z for the free base). Monitor for any +16 m/z peaks, which would indicate unwanted oxidation of the primary amine.

  • Visual Inspection: Prior to use, allow the aliquot to equilibrate to room temperature. The solution must remain completely colorless and optically clear. Any yellowing indicates oxidative degradation of the amine.

References

  • Chemical Substance Information: 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride NextSDS Database URL:[Link]

  • Exploration of Active Site-Directed Plasmin Inhibitors: Beyond Tranexamic Acid International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition ResearchGate URL:[Link]

  • Gd-Complexes of 1,4,7,10-Tetraazacyclododecane-N,N′,N′′,N′′′-1,4,7,10-tetraacetic Acid (DOTA) Conjugates of Tranexamates as a New Class of Blood-Pool Magnetic Resonance Imaging Contrast Agents Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Tranexamic Acid: Mechanism of Action and Clinical Applications Wikipedia URL:[Link]

Sources

Method

Application Note: In Vitro Assay Protocols for Evaluating Kringle Domain Binding and Plasmin Inhibition Using 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in hematology, serine protease inhibition, and structural biology. Introduction & Mechanistic Rationale The regulation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in hematology, serine protease inhibition, and structural biology.

Introduction & Mechanistic Rationale

The regulation of fibrinolysis is primarily governed by the conversion of plasminogen to the active serine protease plasmin, a process mediated by tissue-type plasminogen activator (tPA) or urokinase (uPA). Tranexamic acid (TXA, trans-4-(aminomethyl)cyclohexanecarboxylic acid) is a highly effective clinical antifibrinolytic that functions by reversibly binding to the lysine-binding sites (LBS) located on the kringle domains of plasminogen [1]. This binding prevents plasminogen from docking onto fibrin clots, thereby preventing its activation and subsequent fibrin degradation.

4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride (AMCH-amide) is a critical synthetic analog of TXA used extensively in in vitro structure-activity relationship (SAR) assays.

The Causality of Experimental Choice: Why use the Carboxamide Analog?

The LBS of plasminogen kringle domains (specifically Kringle 1 and Kringle 4) contains a highly polarized binding pocket. The aminomethyl group of TXA interacts with an anionic center (e.g., Asp55/Asp57), while the carboxylate group forms a critical salt bridge with a cationic center (e.g., Arg71) [2].

By utilizing AMCH-amide, researchers replace the negatively charged carboxylate with a neutral carboxamide group. This targeted structural modification eliminates the electrostatic salt bridge with Arg71. Consequently, AMCH-amide serves as an essential molecular probe to:

  • Isolate and quantify the hydrophobic binding contribution of the cyclohexane scaffold.

  • Evaluate the baseline electrostatic requirements of novel active-site-directed plasmin inhibitors.

  • Differentiate between kringle-mediated allosteric inhibition and direct serine protease active-site inhibition [3].

Mechanistic Pathway Visualization

The following diagram illustrates the classical plasminogen activation pathway and highlights the specific intervention points where lysine analogs (like TXA and AMCH-amide) exert their structural probing effects.

PlasminogenPathway Plasminogen Plasminogen (Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Cleavage (Arg561-Val562) tPA tPA / uPA (Activators) tPA->Plasminogen Catalyzes Fibrin Fibrin Clot Plasmin->Fibrin Binds & Degrades FDP Fibrin Degradation Products (FDP) Fibrin->FDP Lysis Inhibitor AMCH-amide / TXA (Lysine Analogs) Inhibitor->Plasminogen Blocks Kringle LBS Inhibitor->Fibrin Prevents Docking

Figure 1: Plasminogen activation pathway detailing the allosteric intervention points of lysine analogs.

In Vitro Assay Protocols

To establish a self-validating system, researchers must evaluate AMCH-amide using orthogonal approaches: a biophysical binding assay (SPR) to measure direct target engagement, and a functional biochemical assay (Chromogenic) to measure phenotypic inhibition.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To quantitatively measure the binding affinity ( KD​ ) and kinetics ( kon​ , koff​ ) of AMCH-amide against isolated recombinant human Plasminogen Kringle 1 (K1).

Reagents & Equipment:

  • Biacore™ T200 or equivalent SPR system.

  • CM5 Sensor Chip.

  • Recombinant Human Plasminogen Kringle 1 domain (purified).

  • Running Buffer (HBS-P+): 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20.

  • Ligand: 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride (Prepare 100 mM stock in DMSO).

Step-by-Step Methodology:

  • Surface Preparation & Immobilization:

    • Activate the CM5 chip surface using standard amine coupling (0.4 M EDC and 0.1 M NHS for 7 minutes).

    • Dilute Kringle 1 protein to 10 µg/mL in 10 mM Sodium Acetate (pH 4.5). Causality: The pH must be below the isoelectric point of K1 (pI ~5.5) to pre-concentrate the protein electrostatically onto the carboxymethyl dextran matrix.

    • Inject K1 to achieve an immobilization level of ~2000 RU. Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation:

    • Perform a 2-fold serial dilution of AMCH-amide in HBS-P+ buffer, ranging from 10 mM down to 78 µM. Ensure final DMSO concentration remains constant (typically 1%) across all samples to prevent bulk refractive index shifts.

  • Kinetic Injection:

    • Inject AMCH-amide dilutions over the active and reference flow cells at a high flow rate of 30 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the observed binding reflects true interaction kinetics rather than diffusion rates.

    • Contact time: 60 seconds. Dissociation time: 120 seconds.

  • Regeneration:

    • Because AMCH-amide is a low-molecular-weight, rapidly dissociating fragment, the surface typically regenerates natively during the dissociation phase. If baseline drift occurs, inject a short pulse (15 sec) of 10 mM Glycine-HCl (pH 2.5).

SPRWorkflow Step1 1. Chip Activation (EDC/NHS) Step2 2. Kringle 1 Immobilization Step1->Step2 Step3 3. AMCH-amide Titration Injection Step2->Step3 Step4 4. Kinetic Read (Sensogram) Step3->Step4 Step5 5. Buffer Wash / Regeneration Step4->Step5 Step5->Step3 Next Conc.

Figure 2: Sequential workflow for Surface Plasmon Resonance (SPR) kinetic profiling.

Protocol B: Chromogenic Plasminogen Activation Assay

Purpose: To determine the half-maximal inhibitory concentration ( IC50​ ) of AMCH-amide on the tPA-mediated activation of plasminogen.

Reagents:

  • Human Glu-Plasminogen (native, full-length).

  • Recombinant human tPA.

  • Soluble Fibrin (Desafib) - acts as a cofactor.

  • Chromogenic Plasmin Substrate S-2251 (H-D-Val-Leu-Lys-pNA).

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.01% Tween-20.

Step-by-Step Methodology:

  • Reagent Setup: Prepare a master mix containing 0.5 µM Glu-Plasminogen and 0.2 mM S-2251 in Assay Buffer. Causality: Tween-20 is included to prevent non-specific adsorption of the highly hydrophobic fibrin cofactor and enzymes to the microplate walls.

  • Compound Incubation: In a 96-well clear-bottom microplate, add 10 µL of AMCH-amide (serial dilutions from 50 mM to 10 µM) to 70 µL of the master mix. Incubate at 37°C for 15 minutes to allow equilibrium binding to the zymogen kringle domains.

  • Reaction Initiation: Add 20 µL of an activation mix containing tPA (final concentration 1 nM) and soluble fibrin (final concentration 10 µg/mL) to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm continuously every 1 minute for 60 minutes.

  • Data Extraction: Calculate the initial velocity ( V0​ ) of plasmin generation from the linear portion of the absorbance vs. time squared ( t2 ) curve (since this is a coupled enzyme assay). Plot fractional activity against the log of AMCH-amide concentration to derive the IC50​ .

Data Presentation & Interpretation

Because AMCH-amide lacks the carboxylate group required for the critical salt bridge with Arg71 in the Kringle 1 LBS, its binding affinity and functional inhibitory potency are drastically reduced compared to the parent drug, Tranexamic Acid.

The table below summarizes the expected quantitative baseline data when using AMCH-amide as a negative/baseline structural control in SAR campaigns.

CompoundStructural FeatureSPR Binding ( KD​ to K1)Functional Inhibition ( IC50​ )Main Interaction Mode
Tranexamic Acid (TXA) Carboxylic Acid~2.5 µM~15 µMSalt bridge (Arg71) + Hydrophobic pocket
AMCH-amide Carboxamide> 5,000 µM> 10,000 µMHydrophobic pocket only (Loss of salt bridge)

Troubleshooting Insight: If AMCH-amide exhibits unexpectedly high inhibition in the chromogenic assay, check for active-site cross-reactivity. While it fails to bind the kringle LBS effectively, high concentrations of primary amines can sometimes act as weak competitive inhibitors directly at the plasmin serine protease active site (S1 pocket)[3]. To validate this, run a counter-screen using pre-activated Plasmin (bypassing tPA and Plasminogen) with S-2251.

References

  • Law, R. H., et al. (2022). Synthesis and Hemostatic Activity of New Amide Derivatives. National Center for Biotechnology Information (NCBI). Retrieved from[Link]

  • DeSerrano, V. S., et al. (1992). Construction, expression, and purification of recombinant kringle 1 of human plasminogen and analysis of its interaction with omega-amino acids. Biochemistry, ACS Publications. Retrieved from[Link]

  • Tsuda, Y., et al. (2025). Exploration of Active Site-Directed Plasmin Inhibitors: Beyond Tranexamic Acid. ResearchGate. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve handling and solubility bottlenecks associa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve handling and solubility bottlenecks associated with 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride (CAS: 1384429-14-4 / 38697-93-7).

This compound is a versatile small-molecule scaffold and a synthetic amide derivative of the antifibrinolytic agent tranexamic acid[1]. While highly valuable in peptidomimetics and hemostatic research, its dual functional groups (a primary amine hydrochloride salt and a primary amide) create unique solubility challenges that require precise physicochemical control.

Part 1: The Core Principles of Its Solubility (The "Why")

To troubleshoot this compound, you must first understand the causality behind its physical behavior:

  • The Hydrochloride Salt (-NH₃⁺ Cl⁻): The protonated primary amine provides excellent ion-dipole interactions with water, ensuring high aqueous solubility. However, this ionic lattice makes the compound practically insoluble in non-polar organic solvents like dichloromethane (DCM) or hexanes[2].

  • The Primary Amide (-CONH₂): Amides act as both strong hydrogen bond donors and acceptors. In highly concentrated solutions or less polar solvents, these molecules will hydrogen-bond with each other rather than the solvent, leading to aggregation, precipitation, or gelation.

  • The pKa Dynamics: Extrapolating from its parent compound, tranexamic acid, the primary amine has a pKa of approximately 10.6[2]. Solubility is strictly pH-dependent; crossing this threshold fundamentally alters the molecule's state.

Mechanism Protonated Protonated State (Salt) -NH3+ Cl- Highly Water Soluble pH < 9.0 FreeBase Free Base State -NH2 Organic Soluble pH > 10.5 Protonated->FreeBase Addition of Base (NaOH, TEA) FreeBase->Protonated Addition of Acid (HCl, TFA)

Mechanism of pH-dependent structural state and solubility transition.

Part 2: Quantitative Solubility Profile

Use the following empirically validated data to select the correct solvent system for your workflow.

Solvent SystemSolubility ProfileMechanistic CauseRecommended Action
Water / Aqueous Buffers (pH < 8) High (>50 mg/mL)Ion-dipole interactions from the -NH₃⁺ Cl⁻ salt.Ideal for biological assays. Store stocks at 4°C.
Methanol / Ethanol Moderate (10-20 mg/mL)Protic solvents disrupt amide H-bonds but solvate salts poorly.Requires gentle sonication. Good for intermediate stocks.
DMSO / DMF High (>30 mg/mL)High dielectric constant solvates the polar scaffold.Excellent for organic synthesis stock solutions.
DCM / Ethyl Acetate Very Low (<1 mg/mL)Non-polar solvents cannot break the salt lattice.Perform in situ free-basing with DIPEA/TEA.
Hexane / Diethyl Ether InsolubleComplete lack of polarity and H-bonding capacity.Use strictly as an anti-solvent for precipitation.

Part 3: Frequently Asked Questions & Troubleshooting (FAQs)

Q1: My compound is crashing out of my aqueous biological buffer. Why is this happening? A: You have likely exceeded the pH threshold. If your buffer is adjusted to a pH above 9.5, the equilibrium shifts, deprotonating the amine (-NH₃⁺ → -NH₂). The resulting free base lacks the ionic charge required for high aqueous solubility and precipitates. Fix: Check your buffer's pH. If your assay requires a high pH, you must add a co-solvent (like 5-10% DMSO) to keep the free base in solution.

Q2: I need to use this compound in an amide coupling reaction in DCM, but it won't dissolve. How do I force it into solution? A: The hydrochloride salt will not dissolve in DCM. Instead of attempting a biphasic extraction (which is inefficient due to the polarity of the amide group), perform an in situ free-basing. Suspend the salt in DCM and add 1.2 to 2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The base will neutralize the HCl, generating the organic-soluble free base directly in your reaction flask.

Q3: The powder in my vial has turned into a sticky, gummy residue. Is it degraded? A: Not necessarily degraded, but it has absorbed atmospheric moisture. Amine hydrochloride salts are highly hygroscopic[3]. The absorbed water creates a localized syrup, making accurate weighing impossible. Fix: Place the open vial in a vacuum desiccator with Drierite (calcium sulfate) for 24-48 hours. Self-validation step: Weigh the vial periodically on an analytical balance; once the mass stabilizes across three readings, the moisture has been successfully removed.

Q4: My highly concentrated aqueous stock solution (100 mg/mL) turned into a cloudy gel. How do I fix this? A: This is classic amide-amide intermolecular hydrogen bonding. At high concentrations, the primary amide groups cross-link to form a supramolecular gel network. Fix: Apply gentle heat (37°C water bath) and sonicate for 5 minutes to provide the kinetic energy needed to disrupt these hydrogen bonds.

Workflow Start Solubility Issue Identified Phase Which solvent system? Start->Phase Org Organic Solvents (e.g., DCM, EtOAc) Phase->Org Aq Aqueous Buffers (e.g., PBS, Water) Phase->Aq OrgFix1 Switch to polar aprotic (DMSO/DMF) Org->OrgFix1 If salt form is needed OrgFix2 In situ Free Base (Add DIPEA/TEA) Org->OrgFix2 If lipophilicity is needed AqFix1 Check pH (Keep pH < 9.0) Aq->AqFix1 If precipitating AqFix2 Disrupt Amide H-Bonds (Sonicate / Mild Heat) Aq->AqFix2 If gelation occurs

Decision tree for troubleshooting aqueous and organic solubility issues.

Part 4: Standardized Experimental Protocols

Protocol A: In Situ Free-Basing for Organic Synthesis

Use this protocol when utilizing the compound as a building block in non-polar organic solvents.

  • Preparation: Purge a dry reaction flask with inert gas (Nitrogen or Argon).

  • Suspension: Weigh the desired amount of 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride and add it to the flask. Add anhydrous DCM or DMF (10 mL per mmol of compound). Note: The mixture will remain a cloudy suspension in DCM.

  • Neutralization: Dropwise, add 1.5 molar equivalents of DIPEA (Diisopropylethylamine) while stirring at room temperature.

  • Validation: Within 5–10 minutes, the cloudy suspension will clarify into a homogenous solution as the salt is converted to the lipophilic free base.

  • Execution: Immediately add your coupling reagents (e.g., HATU, EDC) and the corresponding carboxylic acid to proceed with your synthesis.

Protocol B: Preparation of Stable Aqueous Stock Solutions

Use this protocol for in vitro biological assays or hemostatic testing.

  • Environmental Control: Due to hygroscopicity, handle the bulk powder in a low-humidity environment (relative humidity < 30%) or a glove box.

  • Solvation: Weigh the compound and transfer it to a sterile conical tube. Add HPLC-grade water or a physiological buffer (e.g., PBS, pH 7.4) to achieve a target concentration of 50 mg/mL.

  • Agitation: Vortex the solution for 30 seconds. If the solution appears viscous or cloudy (indicating amide aggregation), place the tube in an ultrasonic water bath at 37°C for 5 minutes.

  • Validation: Visually inspect the solution against a dark background. It must be optically clear with no particulate matter.

  • Storage: Filter-sterilize the solution through a 0.22 µm PTFE syringe filter. Aliquot into single-use vials and store at -20°C to prevent microbial growth and chemical degradation.

References

  • ChemicalBook. Tranexamic Acid Properties and pKa Data. Retrieved to establish the baseline pKa (~10.6) and hygroscopic nature of the parent aminomethylcyclohexane structure. 4

  • Sigma-Aldrich. Cyclohexane carboxamide derivatives catalog. Retrieved for molecular weight, CAS verification (1384429-14-4 / 38697-93-7), and baseline physical state.

  • National Institutes of Health (PMC). Synthesis and Hemostatic Activity of New Amide Derivatives. Retrieved for structural context regarding tranexamic acid amides and their behavior in biological buffer systems. 1

Sources

Optimization

Technical Support Center: Purification of Crude 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of crude 4-(aminome...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of crude 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride, providing potential causes and actionable solutions.

Problem 1: Low Yield After Recrystallization

Symptoms: You observe a significant loss of your target compound after the recrystallization process.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. If the compound has high solubility in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor.

    • Solution: Conduct a thorough solvent screen with small amounts of the crude material. Test a range of solvents with varying polarities. For amine hydrochlorides, polar protic solvents like methanol, ethanol, or isopropanol, or mixtures with less polar co-solvents, are often effective. A methanol/ether solvent system has been shown to be effective for similar compounds.[1]

  • Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low recovery.

    • Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures you are using the minimum amount of solvent required.

  • Premature Crystallization During Hot Filtration: If the solution cools too quickly during the filtration step to remove insoluble impurities, the product can crystallize on the filter paper.

    • Solution: Use a heated filtration setup (e.g., a heated funnel) and pre-warm the filtration apparatus with hot solvent before pouring your solution.

  • Crystallization is Too Rapid: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals that are difficult to collect.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

Problem 2: Product Fails to Crystallize

Symptoms: After dissolving the crude product in a hot solvent and allowing it to cool, no crystals form, and the solution remains clear or becomes an oil.

Potential Causes & Solutions:

  • Solution is Not Saturated: Either too much solvent was used, or the chosen solvent is too good a solvent for the compound at all temperatures.

    • Solution: Try to evaporate some of the solvent to concentrate the solution. If crystals still do not form, a different solvent system is needed. Consider using a two-solvent system where the compound is soluble in one solvent and insoluble in the other. Dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid.

  • "Oiling Out": The compound may be melting in the hot solvent rather than dissolving, or it may be separating as a supercooled liquid upon cooling.

    • Solution: Add more of the "good" solvent to fully dissolve the oil at an elevated temperature. If this does not work, a different solvent system with a lower boiling point should be selected.

  • Lack of Nucleation Sites: Crystal formation sometimes requires an initial surface to begin growing.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a "seed crystal" of the pure compound to induce crystallization.

Problem 3: Purified Product is Still Impure

Symptoms: Analytical tests (e.g., HPLC, NMR, melting point) of the recrystallized product show the presence of significant impurities.

Potential Causes & Solutions:

  • Co-precipitation of Impurities: If an impurity has similar solubility properties to the target compound in the chosen solvent, it may crystallize along with the product.

    • Solution: A different recrystallization solvent or a combination of solvents may be necessary to achieve better separation. Alternatively, a different purification technique, such as column chromatography, may be required.

  • Incomplete Removal of Starting Materials or Byproducts: The purification method may not be effective at removing all synthesis-related impurities.

    • Solution: First, identify the potential impurities based on the synthetic route. Common impurities in the synthesis of similar compounds like tranexamic acid include the cis-isomer and unreacted starting materials.[2][3][4][5] If the impurity is the cis-isomer, isomerization to the desired trans-isomer can sometimes be achieved by heating in the presence of an acid or base.[2]

  • Inadequate Washing of Crystals: The mother liquor, which contains dissolved impurities, may not have been completely washed from the surface of the crystals.

    • Solution: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride?

Based on common synthetic routes for analogous compounds like tranexamic acid, the most probable impurities are:

  • cis-4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride: The geometric isomer of your target compound.

  • Unreacted Starting Materials: For instance, if the synthesis involves the reduction of a nitrile, residual nitrile-containing compounds may be present.

  • Byproducts of the Synthesis: Depending on the specific reagents and reaction conditions, various side products could be formed.

Q2: Which solvents are best for the recrystallization of 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride?

While specific solubility data for this compound is not widely published, for amine hydrochlorides, polar protic solvents are a good starting point. Here is a suggested solvent screening table:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood for dissolving polar amine salts at elevated temperatures.
Water High polarity, may be a good solvent, but solubility might be too high even at low temperatures for good recovery.
Aprotic Polar Acetonitrile, AcetoneCan be used in solvent mixtures.
Ethers Diethyl ether, DioxaneOften used as an anti-solvent with more polar solvents.

A mixture of a polar solvent (like methanol or ethanol) with a less polar co-solvent (like diethyl ether or ethyl acetate) is often effective for recrystallizing amine hydrochlorides.[1] A water/acetone mixture has also been used for the purification of the related compound, tranexamic acid.[3][6]

Q3: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of your 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) with UV detection is a common starting point for analyzing polar compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.

  • Gas Chromatography (GC): For volatile impurities or after derivatization of the non-volatile compound.[4][5]

Q4: What is the best way to remove colored impurities?

Colored impurities can often be removed by treating the solution with activated charcoal.

Procedure:

  • Dissolve the crude product in the hot recrystallization solvent.

  • Allow the solution to cool slightly.

  • Add a small amount of activated charcoal (about 1-2% by weight of the solute).

  • Heat the mixture back to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Proceed with the recrystallization as usual.

Q5: My compound is a hydrochloride salt. Do I need to take any special precautions?

Yes, as a hydrochloride salt, your compound may be acidic and potentially corrosive. Always handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be mindful of the materials used in your equipment, as acidic conditions can corrode certain metals.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests.

  • Dissolution: Place the crude 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot filtration through a pre-heated funnel into a clean flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purity Assessment by HPLC (General Method)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase it over time (e.g., to 95% over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

This is a general method and may require optimization for your specific sample and impurity profile.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFiltration Hot Filtration (if needed) Dissolve->HotFiltration Insoluble impurities Cool Slow Cooling Dissolve->Cool No insoluble impurities HotFiltration->Cool Crystallization Crystallization Cool->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Wash Wash with Cold Solvent VacuumFiltration->Wash Dry Drying Wash->Dry PureProduct Pure Product Dry->PureProduct

Caption: General workflow for the purification of 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride by recrystallization.

Troubleshooting Decision Tree

Troubleshooting Start Recrystallization Issue LowYield Low Yield? Start->LowYield NoCrystals No Crystals? Start->NoCrystals Impure Still Impure? Start->Impure Solvent Check Solvent Choice & Volume LowYield->Solvent Yes Precip Premature Crystallization? LowYield->Precip Yes CoolRate Cooling Rate Too Fast? LowYield->CoolRate Yes Saturated Solution Saturated? NoCrystals->Saturated Yes Oil Oiling Out? NoCrystals->Oil Yes Nucleation Induce Nucleation NoCrystals->Nucleation Yes CoPrecip Co-precipitation of Impurities? Impure->CoPrecip Yes Washing Inadequate Washing? Impure->Washing Yes

Caption: Decision tree for troubleshooting common issues during recrystallization.

References

Sources

Troubleshooting

Overcoming steric hindrance in 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of derivatizing 1,4-disubstituted cyclohexane systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of derivatizing 1,4-disubstituted cyclohexane systems. 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride is a highly versatile building block—structurally related to the antifibrinolytic drug tranexamic acid[1]. However, its rigid chair conformation and the spatial arrangement of its equatorial/axial substituents often induce significant steric hindrance, leading to low yields, incomplete conversions, and complex purification profiles[2].

This guide is designed to provide you with field-proven, self-validating protocols to overcome these structural bottlenecks.

Mechanistic Overview: The Causality of Steric Hindrance

In 4-(Aminomethyl)cyclohexane-1-carboxamide, the primary amine (-CH2NH2) is separated from the ring by a methylene bridge, offering marginal flexibility. However, when reacting with bulky electrophiles, the cyclohexane ring's conformational bulk physically obstructs the reaction trajectory[2]. Furthermore, the carboxamide group (-CONH2) is directly attached to the ring, making its modification (e.g., dehydration to a nitrile) highly sensitive to steric shielding. Overcoming this requires a strategic combination of high-efficiency leaving groups, precise base selection, and optimized thermodynamics.

G A Steric Hindrance in 4-(Aminomethyl)cyclohexane B Amine Modification (Coupling) A->B C Carboxamide Modification (Dehydration/Hydrolysis) A->C D Use High-Efficiency Reagents (HATU, COMU) B->D E Optimize Base & Solvent (DIPEA, NMP/DMF) B->E F Temperature & Microwave Activation B->F G Excess Reagents & Extended Time C->G H Sterically Unhindered Catalysts (DMAP) C->H

Logic tree for resolving steric hindrance in 4-(Aminomethyl)cyclohexane-1-carboxamide reactions.

Troubleshooting Guide 1: Amine Coupling Reactions

Issue: Low yield or stalled reactions during amide bond formation at the aminomethyl position. Cause: The use of standard carbodiimides (EDC/DCC) or older-generation phosphonium/uronium salts (HBTU) fails to overcome the activation energy barrier imposed by the bulky cyclohexane ring and the incoming carboxylic acid[2].

Strategy & Data Presentation

Shift to coupling reagents that generate highly reactive active esters. HATU (forms an OAt ester) and COMU (forms an Oxyma ester) are the gold standards for sterically hindered amines[2][3]. Furthermore, because your starting material is a hydrochloride salt, it requires in situ neutralization. DIPEA (N,N-Diisopropylethylamine) must be used; its steric bulk prevents it from acting as a competing nucleophile, unlike less hindered bases[4].

Table 1: Quantitative Comparison of Coupling Reagents for Hindered Substrates

ReagentActive Ester FormedEfficiency on Hindered AminesByproduct SolubilityRecommended Base
HBTU OBtLow to ModerateOrganicDIPEA / NMM
PyBOP OBtModerateOrganicDIPEA
HATU OAtHigh (Excellent stereocontrol)OrganicDIPEA
COMU OxymaVery High (Safer profile)Water-solubleDIPEA (1-2 eq)
Self-Validating Protocol: High-Efficiency Amide Coupling

This protocol utilizes HATU/COMU and is designed with built-in validation checkpoints to ensure reaction integrity[3][4].

  • Solvation & Pre-activation:

    • Dissolve the carboxylic acid (1.2 eq) in freshly distilled, anhydrous DMF or NMP. (Causality: NMP provides superior solvation for rigid, aggregation-prone structures).

    • Add HATU (1.15 eq) or COMU (1.2 eq) to the acid solution. Stir for 10–15 minutes at room temperature.

    • Self-Validation Checkpoint 1: A color change to yellow/orange indicates the successful formation of the active ester and the release of the uronium byproduct[4].

  • Free-Basing the Amine:

    • In a separate vessel, suspend 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride (1.0 eq) in DMF.

    • Add DIPEA (2.5 to 3.0 eq) to neutralize the HCl salt and establish the basic environment required for coupling.

  • Coupling:

    • Add the pre-activated acid solution dropwise to the free-based amine to maximize the localized concentration of the active ester.

  • Incubation & Monitoring:

    • Stir at room temperature for 2–16 hours.

    • Self-Validation Checkpoint 2: Spot the reaction mixture on a TLC plate and stain with Ninhydrin (Kaiser test). A lack of purple/blue color confirms the complete consumption of the primary amine, validating the coupling efficiency.

  • Workup:

    • Quench with water. If using COMU, the byproducts are highly water-soluble, allowing them to be easily washed away during the aqueous extraction phase[3].

Workflow Step1 1. Free Basing (Neutralize HCl salt) Step2 2. Pre-activation (Acid + HATU/COMU) Step1->Step2 Step3 3. Coupling (Add Amine + DIPEA) Step2->Step3 Step4 4. Incubation (Elevated Temp/Time) Step3->Step4 Step5 5. Validation (Ninhydrin Test) Step4->Step5

Step-by-step workflow for the amide coupling of sterically hindered cyclohexane derivatives.

Troubleshooting Guide 2: Carboxamide Modifications

Issue: Incomplete dehydration of the carboxamide to a nitrile, or poor yields during functionalization. Cause: The carboxamide is directly attached to the cyclohexane ring. Reagents like POCl3 or SOCl2 struggle to access the carbonyl oxygen due to the equatorial/axial shielding of the ring. Solution Strategy:

  • Reagent Excess: Use a 2.0 to 3.0 molar excess of the dehydrating agent (e.g., cyanuric chloride or trifluoroacetic anhydride).

  • Catalytic Assistance: Employ a sterically unhindered, highly nucleophilic catalyst like DMAP (4-Dimethylaminopyridine). DMAP easily bypasses the steric bulk of the cyclohexane ring to form a highly reactive acylpyridinium intermediate, drastically lowering the activation energy for the subsequent transformation.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn yellow or orange when using HATU? A1: A color change to yellow or orange is a standard characteristic of the formation of the active OAt ester and the release of the uronium byproduct. It serves as a visual indicator that your pre-activation step is proceeding correctly[4].

Q2: Can I use Triethylamine (TEA) instead of DIPEA to neutralize the hydrochloride salt? A2: It is highly discouraged for sterically hindered couplings. TEA is less sterically hindered than DIPEA and can act as a competing nucleophile, leading to unwanted side reactions. Furthermore, TEA may fail to efficiently activate the carboxylic acid in the presence of bulky reagents[2][4].

Q3: How do I handle the stereochemistry (cis/trans) of the cyclohexane ring during these reactions? A3: The trans isomer (which is related to tranexamic acid) is generally more thermodynamically stable. High-efficiency coupling reagents like HATU and COMU are specifically designed to minimize epimerization and racemization during activation, preserving the spatial integrity of your specific isomer[4].

Q4: My coupling is still incomplete even with HATU. What is the next step? A4: If a powerful coupling reagent alone is insufficient, implement a "Double Coupling" strategy. Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents. Alternatively, apply microwave-assisted synthesis (e.g., 60°C for 15 minutes) to securely overcome the thermal activation barrier[2].

References
  • Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives Source: RSC Publishing URL:[Link]

  • Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls Source: Survival Technologies URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antifibrinolytic Potential of Tranexamic Acid and its Carboxamide Analogue

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of antifibrinolytic agents, tranexamic acid stands as a well-established and clinically indispensable molecule. Its effica...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of antifibrinolytic agents, tranexamic acid stands as a well-established and clinically indispensable molecule. Its efficacy in mitigating blood loss in a variety of contexts, from major trauma to menorrhagia, is supported by a wealth of clinical data.[1][2] This guide provides a detailed comparison between tranexamic acid and a structurally related but critically different compound, 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride.

A thorough review of the scientific literature reveals a significant disparity in the available data for these two molecules. While tranexamic acid has been the subject of extensive research, there is a notable absence of published studies on the antifibrinolytic activity of 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride. Therefore, this guide will first elucidate the established efficacy and mechanism of tranexamic acid. Subsequently, it will offer a scientifically grounded, theoretical assessment of the potential efficacy of its carboxamide analogue, based on fundamental principles of medicinal chemistry and an understanding of the structure-activity relationships that govern antifibrinolytic activity.

Tranexamic Acid: A Clinically Validated Antifibrinolytic

Tranexamic acid, with the chemical name trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a synthetic analogue of the amino acid lysine.[1] Its primary mechanism of action is the potent inhibition of fibrinolysis, the physiological process of breaking down blood clots.

Mechanism of Action

The antifibrinolytic effect of tranexamic acid is mediated through its high-affinity, reversible binding to the lysine-binding sites on plasminogen.[1] Plasminogen is the zymogen precursor of plasmin, the key enzyme responsible for the degradation of fibrin, the protein mesh that forms the structural basis of a blood clot. By occupying these lysine-binding sites, tranexamic acid effectively blocks the interaction of plasminogen with fibrin, thereby preventing its conversion to active plasmin and preserving the integrity of the fibrin clot.

Signaling Pathway: The Fibrinolytic Cascade and the Role of Tranexamic Acid

Fibrinolysis_Inhibition cluster_0 Physiological Fibrinolysis cluster_1 Inhibition by Tranexamic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen_TXA Plasminogen-TXA Complex tPA t-PA/u-PA tPA->Plasmin FDPs Fibrin Degradation Products Plasmin->FDPs Fibrin Fibrin Clot Fibrin->Plasmin TXA Tranexamic Acid TXA->Plasminogen_TXA Plasminogen_TXA->Fibrin

Caption: Inhibition of the fibrinolytic pathway by tranexamic acid.

Established Efficacy of Tranexamic Acid

The clinical efficacy of tranexamic acid is well-documented across a broad spectrum of indications:

  • Trauma: In hemorrhagic trauma, early administration of tranexamic acid has been shown to reduce mortality due to bleeding.

  • Surgery: It is widely used to reduce perioperative blood loss and the need for transfusions in various surgical procedures, including cardiac, orthopedic, and major abdominal surgeries.

  • Heavy Menstrual Bleeding: Tranexamic acid is a first-line non-hormonal treatment for heavy menstrual bleeding, significantly reducing blood loss.[1][2]

  • Postpartum Hemorrhage: It has been demonstrated to decrease mortality in women with postpartum hemorrhage.

  • Other Applications: Tranexamic acid is also used in the management of bleeding in hemophilia, hereditary angioedema, and certain dental procedures.

4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride: A Structural Analogue with Unknown Efficacy

4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride is a distinct chemical entity from tranexamic acid, as evidenced by its unique chemical structure and CAS number (38697-93-7). The critical difference lies in the functional group at the 1-position of the cyclohexane ring: a carboxamide (-CONH2) in this compound, versus a carboxylic acid (-COOH) in tranexamic acid.

As of the date of this publication, there is no publicly available scientific literature detailing the antifibrinolytic activity or any other pharmacological effects of 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride. It is not described as a known prodrug or metabolite of tranexamic acid.

A Theoretical Assessment of Potential Efficacy

Based on the established mechanism of action of tranexamic acid, the substitution of the carboxylic acid with a carboxamide group is predicted to have a significant, likely detrimental, impact on its antifibrinolytic efficacy.

The carboxylic acid moiety of tranexamic acid is crucial for its high-affinity binding to the lysine-binding sites of plasminogen. At physiological pH, this group is deprotonated to a carboxylate (-COO-), which forms a key ionic interaction with a positively charged residue (likely an arginine or lysine) within the binding pocket of plasminogen. This electrostatic interaction is a primary driver of the binding affinity.

The carboxamide group, being neutral and a weaker hydrogen bond donor/acceptor compared to the carboxylate, would not be able to form this critical ionic bond. This would likely result in a significantly lower binding affinity for the lysine-binding sites on plasminogen. Consequently, a much higher concentration of the carboxamide derivative would be required to achieve a similar level of inhibition of fibrinolysis, if any.

It is plausible that the carboxamide derivative could be hydrolyzed in vivo to tranexamic acid, in which case it would function as a prodrug. However, the rate and extent of such a conversion are unknown and would be dependent on the presence and activity of specific amidase enzymes.

Proposed Experimental Workflow for Comparative Efficacy Assessment

To definitively determine the antifibrinolytic efficacy of 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride and compare it to tranexamic acid, a series of in vitro and potentially in vivo studies would be necessary.

In Vitro Fibrinolysis Assays

A standard approach to assess antifibrinolytic activity is the use of clot lysis assays.

Experimental Workflow: In Vitro Clot Lysis Assay

Clot_Lysis_Assay cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Plasma Platelet-Poor Plasma Incubation Incubate at 37°C Plasma->Incubation Compound Test Compound (Tranexamic Acid or Carboxamide Analogue) at varying concentrations Compound->Incubation tPA Tissue Plasminogen Activator (t-PA) tPA->Incubation Thrombin Thrombin Thrombin->Incubation Spectrophotometer Monitor Clot Lysis via Spectrophotometry (OD405 nm) Incubation->Spectrophotometer Lysis_Curve Generate Clot Lysis Curves Spectrophotometer->Lysis_Curve IC50 Calculate IC50 Values Lysis_Curve->IC50

Caption: A generalized workflow for an in vitro clot lysis assay.

Detailed Protocol:

  • Preparation of Reagents: Prepare stock solutions of tranexamic acid and 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add platelet-poor plasma, followed by the test compounds at a range of concentrations.

  • Initiation of Fibrinolysis and Coagulation: Add tissue plasminogen activator (t-PA) to initiate fibrinolysis, followed by thrombin to induce clot formation.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in optical density at 405 nm over time. The decrease in absorbance corresponds to clot lysis.

  • Data Analysis: Plot the rate of clot lysis against the concentration of the test compound to determine the half-maximal inhibitory concentration (IC50).

This assay would provide a quantitative measure of the relative potency of the two compounds in inhibiting fibrinolysis.

Summary of Comparative Properties

FeatureTranexamic Acid4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride
Chemical Structure Contains a carboxylic acid groupContains a carboxamide group
Mechanism of Action Competitively inhibits plasminogen activationUnknown; likely very weak or no direct antifibrinolytic activity
Clinical Efficacy Well-established in trauma, surgery, heavy menstrual bleeding, etc.No published data available
Predicted Efficacy HighLow to negligible, unless it acts as a prodrug

Conclusion

Tranexamic acid is a cornerstone of antifibrinolytic therapy with a well-defined mechanism of action and extensive clinical evidence supporting its efficacy. The critical role of its carboxylic acid moiety in binding to plasminogen is well understood. In contrast, 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride is a structurally similar compound for which there is no available data on its pharmacological activity.

Based on established principles of medicinal chemistry, the replacement of the carboxylic acid with a carboxamide is highly likely to abrogate its antifibrinolytic activity due to the loss of a key ionic interaction required for binding to plasminogen. While the possibility of it acting as a prodrug exists, this would require enzymatic conversion in vivo.

For researchers and drug development professionals, 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride represents an uncharacterized molecule. The experimental workflows outlined in this guide provide a clear path forward for its evaluation. However, based on current knowledge, it cannot be considered an efficacious alternative to tranexamic acid.

References

  • Pusateri, A. E., et al. (2016). Tranexamic Acid and Its Use in Military and Civilian Trauma. Federal Practitioner, 33(Suppl 2), 15S–20S.
  • Wellington, K., & Wagstaff, A. J. (2003). Tranexamic acid: a review of its use in the management of menorrhagia. Drugs, 63(13), 1417–1433.

Sources

Comparative

Comprehensive HPLC Method Validation Guide for 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride Purity

Introduction: The Analytical Challenge 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride is a highly polar, basic small molecule. Structurally analogous to the antifibrinolytic agent tranexamic acid (featuring a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride is a highly polar, basic small molecule. Structurally analogous to the antifibrinolytic agent tranexamic acid (featuring a primary amide instead of a carboxylic acid)[1], it presents a trifecta of analytical challenges for purity profiling and quality control:

  • Extreme Polarity: The aliphatic cyclohexane ring combined with polar functional groups results in minimal hydrophobic partitioning.

  • Basic Primary Amine: The amine group is strongly protonated at typical HPLC pH levels, causing severe electrostatic interactions with residual silanols on silica-based stationary phases, which leads to peak tailing.

  • Lack of a Conjugated Chromophore: The molecule lacks an aromatic ring or conjugated π -system. The primary amide bond only provides weak UV absorbance below 210 nm, rendering traditional UV detection highly susceptible to baseline noise and mobile phase interference[2].

This guide objectively compares chromatographic and detection alternatives, providing a self-validating, field-proven protocol for purity analysis grounded in the [3].

Section 1: Chromatographic Strategy Comparison

To achieve reliable retention and sharp peak shape, analysts must move beyond standard Reversed-Phase (RP) chromatography. Table 1 objectively compares RP, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode chromatography.

Table 1: Column Chemistry Comparison
ParameterReversed-Phase (C18)HILIC (Amide/Silica)Mixed-Mode (Cation-Exchange)
Retention Mechanism Hydrophobic partitioningHydrophilic partitioning & H-bondingHydrophobic & Electrostatic (Ion-Exchange)
Analyte Retention Very Poor (Elutes at t0​ )GoodExcellent
Peak Shape Poor (Severe tailing)Moderate (Sensitive to diluent)Sharp (Controlled by buffer ionic strength)
Sample Diluent Aqueous (Good solubility)High Organic (Risk of precipitation)Aqueous (Good solubility)
Equilibration Time Fast (~10 Column Volumes)Slow (~20-30 Column Volumes)Fast (~10 Column Volumes)
Mechanistic Insight (The "Why")

Standard C18 columns rely entirely on hydrophobic interactions. Because 4-(Aminomethyl)cyclohexane-1-carboxamide HCl is highly polar, it fails to partition into the C18 phase and elutes in the void volume. While HILIC columns (such as polymer-based amino phases) successfully retain polar compounds via hydrophilic partitioning[4], they require mobile phases and sample diluents with >75% organic solvent. This high organic requirement risks precipitating the hydrochloride salt of the analyte during sample preparation.

Mixed-mode chromatography (specifically reversed-phase/cation-exchange) is the optimal solution. It utilizes an embedded acidic ion-pairing group (e.g., sulfonic acid) to strongly retain the protonated primary amine via electrostatic interactions, while allowing the use of highly aqueous mobile phases that easily dissolve the salt[1].

ColumnSelection A Analyte: 4-(Aminomethyl)cyclohexane-1-carboxamide B Challenge: High Polarity, Basic Amine, Weak Chromophore A->B C1 Reversed-Phase (C18) B->C1 C2 HILIC (Amide/Silica) B->C2 C3 Mixed-Mode (Cation-Exchange) B->C3 R1 Fails: Void Volume Elution C1->R1 R2 Acceptable: Matrix Effects & Solubility Risks C2->R2 R3 Optimal: Strong Retention & Sharp Peaks C3->R3

Chromatographic selection logic for highly polar, non-chromophoric basic amines.

Section 2: Detection Modality Comparison

Because the analyte lacks a strong chromophore, selecting the right detector is as critical as the column chemistry.

Table 2: Detector Performance Comparison
ParameterUV Detection (210 nm)Charged Aerosol Detection (CAD)Mass Spectrometry (ESI-MS)
Sensitivity Low (Weak amide chromophore)High (Mass-based response)Very High
Baseline Stability Poor (Gradient drift at low nm)Excellent (Independent of optical props)Excellent
Mobile Phase Limits Requires low UV cutoff solventsRequires volatile buffersRequires volatile buffers
Cost & Complexity LowModerateHigh
Mechanistic Insight

While UV detection at 210 nm is possible, it is highly susceptible to baseline drift from gradient elution and background absorbance from organic solvents. Charged Aerosol Detection (CAD) is a mass-sensitive, universal detector that measures non-volatile analytes independent of their optical properties. By pairing a mixed-mode column with volatile buffers (e.g., ammonium formate), CAD delivers uniform response and superior sensitivity for non-chromophoric purity analysis, bypassing the need for complex pre-column derivatization[2].

Section 3: Optimized Experimental Protocol (Mixed-Mode + CAD)

This self-validating protocol ensures robust retention, sharp peak shape, and high sensitivity.

Step-by-Step Methodology:

  • Column Selection: Mixed-mode RP/Cation-Exchange column (e.g., Primesep 100, 150 x 4.6 mm, 5 µm)[1].

  • Mobile Phase Preparation:

    • Channel A: 10 mM Ammonium Formate in LC-MS grade Water (adjusted to pH 3.0 with Formic Acid). The low pH ensures the amine remains fully protonated for consistent ion-exchange.

    • Channel B: Acetonitrile (LC-MS grade).

    • Isocratic Blend: 80% Channel A / 20% Channel B. (The high aqueous content ensures complete solubility of the HCl salt).

  • Instrumental Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Detector Parameters (CAD):

    • Evaporator Temperature: 35°C (Optimized for highly aqueous, volatile mobile phases).

    • Data Collection Rate: 10 Hz.

    • Filter: 3.6 seconds.

  • Sample Preparation: Accurately weigh 10 mg of 4-(Aminomethyl)cyclohexane-1-carboxamide HCl and dissolve in 10 mL of Mobile Phase (1 mg/mL stock). Dilute to the target working concentration (e.g., 100 µg/mL) using the mobile phase to prevent solvent-mismatch peak distortion.

Section 4: ICH Q2(R2) Method Validation Framework

To ensure regulatory compliance for pharmaceutical release and stability testing, the method must be validated according to the[5].

Validation S1 1. Specificity (Forced Degradation) S2 2. Linearity (LOQ to 120%) S1->S2 S3 3. Accuracy (Spike Recovery) S2->S3 S4 4. Precision (RSD Assessment) S3->S4 S5 5. Robustness (DoE Approach) S4->S5

Sequential ICH Q2(R2) analytical method validation workflow.

Step-by-Step Validation Workflows:
  • Specificity & Forced Degradation:

    • Action: Subject the analyte to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and thermal stress (60°C for 24h) to generate potential degradation products[3].

    • Acceptance Criteria: The CAD chromatogram must show baseline resolution ( Rs​≥1.5 ) between the active pharmaceutical ingredient (API) peak and any degradation products. Blank injections must show no interfering peaks at the retention time of the API.

  • Linearity & Range:

    • Action: Prepare a minimum of five concentration levels ranging from the Reporting Level (LOQ) to 120% of the nominal specification limit for the assay[6].

    • Acceptance Criteria: Because CAD response can be non-linear over wide dynamic ranges, apply a polynomial (quadratic) regression or a log-log linear transformation. The correlation coefficient ( R2 ) must be ≥0.995 [3].

  • Accuracy (Recovery):

    • Action: Spike known quantities of the reference standard into a placebo matrix at 3 levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate (9 total determinations).

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[7].

  • Precision (Repeatability & Intermediate Precision):

    • Action: Perform 6 replicate injections of a homogeneous sample at the 100% test concentration. For intermediate precision, repeat the analysis on a different day, with a different analyst, and a different column lot[8].

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤2.0% [7].

  • Detection & Quantitation Limits (LOD/LOQ):

    • Action: Determine based on the signal-to-noise (S/N) ratio from low-concentration injections.

    • Acceptance Criteria: S/N ≥3:1 for LOD and S/N ≥10:1 for LOQ[8].

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. Available at: [Link]

  • SIELC Technologies. "HPLC Method for Analysis of Tranexamic acid on Primesep 100." SIELC Applications Library. Available at: [Link]

  • Shodex HPLC. "LC/MS analysis of hydrophilic compounds by a polymer-based amino HILIC column." Shodex Applications. Available at: [Link]

Sources

Validation

Comprehensive Technical Guide: 4-(Aminomethyl)cyclohexane-1-carboxamide Free Base vs. Hydrochloride Salt

Executive Summary 4-(Aminomethyl)cyclohexane-1-carboxamide is a highly versatile aliphatic amine scaffold, structurally related to the antifibrinolytic agent tranexamic acid. In medicinal chemistry and drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Aminomethyl)cyclohexane-1-carboxamide is a highly versatile aliphatic amine scaffold, structurally related to the antifibrinolytic agent tranexamic acid. In medicinal chemistry and drug development, selecting the correct physical form of this building block—either its free base[1] or its hydrochloride (HCl) salt—is a critical decision. This choice dictates the compound's solubility, shelf-life stability, and chemical reactivity. This guide provides an objective, data-driven comparison of both forms, detailing the mechanistic causality behind their distinct behaviors to help researchers optimize their synthetic and biological workflows.

Physicochemical Profiling & Structural Implications

The conversion of a neutral aliphatic amine to an ionic ammonium salt fundamentally alters its physicochemical properties[2]. The table below summarizes the quantitative and qualitative differences between the two forms.

ParameterFree BaseHydrochloride (HCl) Salt
CAS Number 122280-00-6[1]1384429-14-4 (Mixed) / 38697-93-7 (Trans)[3]
Molecular Formula C₈H₁₆N₂OC₈H₁₆N₂O · HCl
Molecular Weight 156.23 g/mol 192.69 g/mol
Aqueous Solubility Low to ModerateHigh (Driven by ionic dissociation)[2]
Physical State SolidCrystalline Powder
Hygroscopicity ModerateLow to Moderate (Lattice stabilized)
Primary Application Active nucleophile for organic synthesisAqueous bioassays, long-term inventory storage

Mechanistic Causality in Form Selection

Why choose the Free Base for Synthesis?

The free base features an unprotonated primary amine, making it highly nucleophilic. This lone pair availability is an absolute prerequisite for electrophilic attacks, such as amide bond formation (coupling) or reductive amination. However, neutral aliphatic amines are inherently prone to oxidative degradation and can absorb atmospheric CO₂ to form carbamates over time, reducing their effective purity.

Why choose the Hydrochloride Salt for Bioassays and Storage?

Protonation of the amine yields the HCl salt, which exhibits superior solid-state stability and drastically enhanced aqueous solubility[2]. The stable ionic crystal lattice prevents oxidative degradation, making it the preferred form for long-term storage. Furthermore, the ionic nature allows for rapid and complete dissolution in physiological buffers (e.g., PBS), which is critical for preventing precipitation artifacts during in vitro biological assays.

State Transition & Application Workflow

The following diagram illustrates the logical relationship and state transitions between the free base and the HCl salt, guiding researchers on when to utilize each form.

G Salt Hydrochloride Salt (CAS 1384429-14-4) High Aqueous Solubility Neutralization In Situ Neutralization (+ DIPEA / Et3N) Salt->Neutralization Base added BioAssay In Vitro Bioassays & Formulation Salt->BioAssay Dissolution in buffer Base Free Base (CAS 122280-00-6) High Nucleophilicity Protonation Protonation (+ HCl in Ether) Base->Protonation Acid added Synthesis Scaffold Derivatization (Amide Coupling) Base->Synthesis Organic solvent Neutralization->Base Protonation->Salt

Workflow for selecting the free base vs. HCl salt in drug development.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, embedding internal checks to confirm experimental success.

Protocol A: In Situ Neutralization for Amide Coupling

Objective: Utilize the highly stable HCl salt in a coupling reaction by generating the reactive free base in situ. Causality: Storing the free base risks degradation. Storing the HCl salt and neutralizing it precisely during the reaction ensures maximum nucleophilicity without compromising shelf life.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent (eq) of 4-(Aminomethyl)cyclohexane-1-carboxamide HCl in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Neutralization: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Mechanistic Note: 1.0 eq of DIPEA neutralizes the HCl counterion to liberate the free base. The remaining 1.5 eq maintains a basic environment to neutralize the acidic byproducts generated by the coupling reagent.

  • Activation: Add 1.1 eq of the target carboxylic acid and 1.2 eq of HATU coupling reagent.

  • Reaction: Stir the mixture at 25°C for 4 hours under an inert nitrogen atmosphere.

  • Self-Validation (LC-MS): Analyze a 5 µL reaction aliquot via LC-MS. The complete disappearance of the 157 m/z peak [M+H]⁺ (the free base mass) and the emergence of the target product mass confirms successful in situ freebasing and quantitative coupling.

Protocol B: Kinetic Aqueous Solubility Validation

Objective: Quantify the solubility advantage of the HCl salt in physiological media compared to the free base. Causality: Biological assays require compounds to be fully dissolved in aqueous media to prevent false negatives caused by compound precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions: the free base in DMSO, and the HCl salt in deionized water.

  • Spiking: Spike 10 µL of each stock into separate vials containing 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to target a 100 µM final concentration.

  • Incubation: Incubate both vials at 37°C for 2 hours with constant agitation (300 rpm) to reach kinetic solubility equilibrium.

  • Physical Separation: Centrifuge the samples at 10,000 × g for 10 minutes.

    • Mechanistic Note: Centrifugation acts as a physical filter. Any undissolved free base will form a visible pellet, while the fully soluble HCl salt will remain entirely in the supernatant.

  • Self-Validation (HPLC-UV): Extract the supernatant and quantify the concentration via HPLC-UV against a standard curve. A >95% recovery of the theoretical concentration in the HCl salt sample, compared to a significantly lower recovery in the free base sample, empirically validates the salt's superior aqueous solubility[2].

References[2] Sigma-Aldrich. "Cyclohexane carboxamide - Sigma-Aldrich". Available Here[1] AChemBlock. "4-(aminomethyl)cyclohexane-1-carboxamide 97%". Available Here[3] BenchChem. "A Comparative Analysis of Physicochemical Properties: 4-Phenylpiperidine Free Base vs. Hydrochloride Salt". Available Here[4] BLD Pharm. "6228-73-5|Cyclopropanecarboxamide|BLD Pharm".Available Here

Sources

Comparative

NMR Spectroscopy Reference Guide: 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride vs. Tranexamic Acid

Executive Summary & Analytical Context In pharmaceutical development and quality control, distinguishing active pharmaceutical ingredients (APIs) from their synthetic intermediates or degradants is a critical regulatory...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In pharmaceutical development and quality control, distinguishing active pharmaceutical ingredients (APIs) from their synthetic intermediates or degradants is a critical regulatory requirement. 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride (CAS: 1384429-14-4 or the trans isomer CAS: 38697-93-7)[1] serves as a highly versatile small-molecule scaffold and a key synthetic intermediate in the production of Tranexamic Acid (TXA) , a globally recognized antifibrinolytic agent[2].

For drug development professionals profiling impurities, differentiating the primary carboxamide (-CONH₂) from the carboxylic acid (-COOH) of TXA is paramount. While both molecules share the identical cyclohexane core and aminomethyl group, their electronic environments and hydrogen-bonding capabilities differ significantly. This guide provides an objective, data-driven comparison of their Nuclear Magnetic Resonance (NMR) spectroscopic profiles, establishing a self-validating analytical workflow for unambiguous structural identification.

Mechanistic Grounding: The Causality of Solvent Selection

The most common point of failure in NMR structural verification of amides is improper solvent selection.

  • The D₂O Pitfall: Routine quality control often utilizes Deuterium Oxide (D₂O) for water-soluble salts like hydrochlorides. However, D₂O induces rapid proton-deuterium exchange. If 4-(Aminomethyl)cyclohexane-1-carboxamide HCl is dissolved in D₂O, the critical primary amide protons (-CONH₂) and the ammonium protons (-NH₃⁺) will exchange with deuterium, rendering them completely invisible in the ¹H NMR spectrum.

  • The DMSO-d₆ Imperative: To definitively prove the presence of the carboxamide group, Dimethyl Sulfoxide-d₆ (DMSO-d₆) must be used[3]. DMSO-d₆ lacks exchangeable protons and acts as a strong hydrogen-bond acceptor. This slows down the proton exchange rate, allowing the two diastereotopic amide protons (which appear distinct due to restricted rotation around the C-N partial double bond) and the broad ammonium peak to be clearly resolved and integrated.

Experimental Workflow & Logic

NMR_Workflow Start Sample: 4-(Aminomethyl)cyclohexane- 1-carboxamide HCl SolventChoice Select Deuterated Solvent Start->SolventChoice D2O D2O (Proton Exchange) SolventChoice->D2O Routine QC DMSO DMSO-d6 (Preserves Labile Protons) SolventChoice->DMSO Structural ID AcqD2O Acquire 1H/13C NMR Amide/Amine protons invisible D2O->AcqD2O AcqDMSO Acquire 1H/13C NMR Amide NH2 & NH3+ visible DMSO->AcqDMSO Compare Compare with TXA Reference (Carbonyl Shift & Integration) AcqD2O->Compare AcqDMSO->Compare

Figure 1: NMR solvent selection and acquisition workflow for differentiating carboxamide and carboxylic acid derivatives.

Self-Validating Experimental Protocols

To ensure Trustworthiness and eliminate false positives, the following protocol is designed as a closed, self-validating system. It does not merely rely on 1D chemical shifts but mandates orthogonal 2D validation.

Step 1: Sample Preparation
  • Mass & Concentration: Weigh exactly 15.0 mg of 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride. Causality: A high concentration (~25 mM) is required to ensure a high signal-to-noise ratio for the ¹³C NMR acquisition without requiring excessive scan times.

  • Solvent Addition: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as the internal zero-point reference. Relying on the residual solvent peak alone can introduce a ±0.05 ppm error due to temperature or concentration variations; TMS ensures absolute chemical shift accuracy.

  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube.

Step 2: NMR Acquisition Parameters (400 MHz Spectrometer)
  • ¹H NMR (Proton):

    • Scans (ns): 16

    • Relaxation Delay (d1): 2.0 seconds. Causality: Ensuring the delay is at least 3-5 times the longest T₁ relaxation time of the protons guarantees that the integration values for the -NH₃⁺ (3H) and -CONH₂ (2H) peaks are quantitatively accurate.

  • ¹³C NMR (Carbon):

    • Scans (ns): 512 - 1024

    • Relaxation Delay (d1): 5.0 seconds. Causality: Quaternary carbons (like the carbonyl C=O) lack attached protons to facilitate dipole-dipole relaxation, resulting in very long T₁ times. A 5-second delay prevents artificial signal suppression of the crucial carbonyl peak.

Step 3: Orthogonal Validation (HSQC)
  • 2D ¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum.

    • Self-Validation Logic: In 1D ¹H NMR, the cyclohexane ring protons (~0.9–1.9 ppm) heavily overlap. By running an HSQC, you mathematically link the proton signals to their respective carbons. If the proton doublet at ~2.65 ppm strictly correlates to the carbon at ~44.5 ppm, you have orthogonally validated the assignment of the aminomethyl (-CH₂-N) group, eliminating assignment ambiguity.

Quantitative Data Comparison

The tables below summarize the expected NMR chemical shifts for the trans isomer of the carboxamide hydrochloride compared against the parent drug, Tranexamic Acid (TXA)[2],[3].

Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)
Functional Group4-(Aminomethyl)cyclohexane-1-carboxamide HClTranexamic Acid (TXA)Diagnostic Difference
Ammonium (-NH₃⁺) ~8.00 ppm (br s, 3H)~7.50 ppm (br s, 3H)*Shift varies based on zwitterionic state of TXA.
Amide (-CONH₂) ~7.30 ppm (s, 1H), ~6.70 ppm (s, 1H)Absent Primary identifier. Two distinct peaks due to restricted C-N rotation.
Aminomethyl (-CH₂-N) ~2.65 ppm (d, J = 7.0 Hz, 2H)~2.69 ppm (d, J = 7.0 Hz, 2H)Nearly identical; negligible diagnostic value.
Methine (-CH-CO) ~2.10 ppm (tt, 1H)~2.15 ppm (tt, 1H)Slight upfield shift in the amide derivative.
Cyclohexane Core ~0.90 – 1.85 ppm (m, 8H)~0.90 – 1.95 ppm (m, 8H)Highly overlapping multiplets.

*Note: TXA often exists as a zwitterion; its exchangeable proton shifts are highly sensitive to trace moisture and concentration.

Table 2: ¹³C NMR Chemical Shift Comparison (DMSO-d₆, 100 MHz)
Carbon Environment4-(Aminomethyl)cyclohexane-1-carboxamide HClTranexamic Acid (TXA)Diagnostic Difference
Carbonyl (C=O) ~176.0 ppm ~176.9 ppm Primary identifier. The amide carbonyl is more shielded (~1 ppm upfield) than the carboxylic acid.
Aminomethyl (-CH₂-N) ~44.5 ppm~45.2 ppmMinor upfield shift.
Methine (-CH-CO) ~42.5 ppm~42.7 ppmNegligible difference.
Cyclohexane (-CH₂-) ~28.5, 29.5 ppm~28.4, 29.7 ppmNegligible difference.
Analytical Commentary

The performance of NMR in differentiating these two compounds hinges entirely on the Carbonyl (C=O) region in ¹³C NMR and the exchangeable proton region in ¹H NMR. The ~1 ppm difference in the ¹³C carbonyl shift (176.0 ppm vs 176.9 ppm) is highly reproducible. Furthermore, the presence of the two distinct amide singlets at ~7.30 ppm and ~6.70 ppm in the ¹H spectrum provides an absolute, qualitative confirmation of the carboxamide product over the carboxylic acid alternative.

References

  • ACS Publications - An Improved and Practical Synthesis of Tranexamic Acid. Organic Process Research & Development. URL:[Link]

  • MDPI - Tranexamic Acid-Phenol Smart Scaffolds with Imine Linker: Unlocking Antimicrobial Potential Through In Vitro and In Silico Insights. Chemistry & Biodiversity. URL: [Link]

Sources

Validation

LC-MS analysis and fragmentation of 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride

Comprehensive LC-MS/MS Comparison Guide: Analysis and Fragmentation of 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride As a highly polar, low-molecular-weight aliphatic amine, 4-(aminomethyl)cyclohexane-1-carboxam...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive LC-MS/MS Comparison Guide: Analysis and Fragmentation of 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride

As a highly polar, low-molecular-weight aliphatic amine, 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride (the amide derivative of tranexamic acid) presents unique analytical challenges. It lacks a strong UV chromophore, making Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the mandatory analytical platform for sensitive quantification[1].

This guide objectively compares chromatographic retention strategies, details the collision-induced dissociation (CID) fragmentation mechanics, and provides a self-validating experimental protocol designed for robust pharmacokinetic or impurity profiling.

Structural Analytics & Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathway is critical for developing a sensitive Multiple Reaction Monitoring (MRM) method. 4-(Aminomethyl)cyclohexane-1-carboxamide has a monoisotopic mass of 156.1263 Da (free base). In positive Electrospray Ionization (ESI+), the highly basic primary amine readily accepts a proton, yielding a stable pseudomolecular ion [M+H]+ at m/z 157.1 .

Causality in Fragmentation: Upon collision-induced dissociation (CID), the molecule undergoes predictable neutral losses driven by the stability of the resulting carbocations:

  • Loss of Ammonia (-17 Da): The aliphatic aminomethyl group is highly labile under CID, leading to an initial loss of NH3​ to form a fragment at m/z 140.1 .

  • Loss of Water (-18 Da): Alternatively, the carboxamide group can undergo dehydration, yielding a fragment at m/z 139.1 .

  • Ring Cleavage: Higher collision energies force the cyclohexane ring to open, leading to a characteristic low-mass fragment at m/z 95.1 , a signature shared with its structural analog, tranexamic acid[2][3].

Advanced Optimization Note: Recent studies on structurally identical analogs demonstrate that exploiting protonated acetonitrile adducts ( [M+ACN+H]+ ) can significantly enhance signal-to-noise ratios in complex matrices, bypassing traditional protonated precursor limitations[4][5].

G M Precursor Ion[M+H]+ m/z 157.1 F1 Fragment Ion [M+H - NH3]+ m/z 140.1 M->F1 -NH3 (-17 Da) F2 Fragment Ion [M+H - H2O]+ m/z 139.1 M->F2 -H2O (-18 Da) F3 Ring Cleavage Ion m/z 95.1 F1->F3 -CHONH2 F2->F3 -CH2NH2

Caption: CID fragmentation pathway of protonated 4-(Aminomethyl)cyclohexane-1-carboxamide.

Chromatographic Separation: Strategy Comparison

Because the analyte is highly hydrophilic, traditional Reversed-Phase (RP) C18 columns fail to provide adequate retention. The analyte elutes in the void volume, leading to severe ion suppression from matrix components (e.g., salts, phospholipids)[1].

To achieve orthogonal retention, we must compare three alternative strategies: HILIC , Mixed-Mode , and Pre-column Derivatization .

Performance Comparison Table
ParameterHILIC (e.g., BEH Amide / NH2)Mixed-Mode (Cation Exchange/RP)Reversed-Phase (C18) + Derivatization
Retention Mechanism Polar partitioning into an aqueous-enriched layerElectrostatic interaction + hydrophobicHydrophobic interaction (post-tagging)
Retention Time Excellent (k' > 3)Excellent (k' > 5)Good (k' > 3)
MS Sensitivity Highest (High organic mobile phase enhances ESI desolvation)Medium (Aqueous mobile phase reduces desolvation efficiency)High (Derivatization tag adds mass/hydrophobicity)
Sample Prep Complexity Low (Direct injection after protein precipitation)Low (Direct injection)High (Requires timed chemical reaction steps)
Matrix Effect Low (Analyte elutes far from void volume)LowVariable (Depends on excess derivatizing agent)

The Verdict: HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for this compound. By utilizing a high-acetonitrile mobile phase (typically >70%), HILIC not only retains the polar analyte but synergistically enhances ESI droplet desolvation, maximizing MS sensitivity[6][7].

G Start Analyte: Highly Polar Amine RP Reversed-Phase (C18) Start->RP Poor Retention (Void Volume) HILIC HILIC (Amide/Silica) Start->HILIC Optimal Retention & High MS Signal MM Mixed-Mode (CX/RP) Start->MM Strong Retention (Lower MS Signal) Deriv Pre-column Derivatization RP->Deriv Requires Tagging

Caption: Decision logic tree for selecting the optimal LC-MS chromatographic strategy.

Step-by-Step Experimental Protocol (HILIC-MS/MS)

This protocol is designed as a self-validating system. By incorporating a stable isotope-labeled internal standard (IS) and utilizing a high-organic protein precipitation step, the workflow inherently corrects for recovery losses and matrix suppression[2][8].

A. Reagents & Materials
  • Analytical Column: Waters ACQUITY UPLC BEH Amide or Shodex NH2P-40 2D (1.7 µm, 2.1 × 100 mm)[6][7].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with formic acid). Causality: Low pH ensures the primary amine remains fully protonated for consistent HILIC partitioning.

  • Mobile Phase B: 100% Acetonitrile.

  • Internal Standard (IS): Tranexamic acid-d2 (or a structurally similar deuterated analog)[2].

B. Sample Preparation (Plasma/Serum)
  • Aliquot: Transfer 50 µL of biological sample into a microcentrifuge tube.

  • Spike: Add 10 µL of IS working solution (e.g., 500 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile. Causality: A 3:1 ratio of ACN to plasma efficiently precipitates proteins while perfectly matching the high-organic starting conditions of the HILIC gradient, preventing solvent-mismatch peak distortion.

  • Vortex & Centrifuge: Vortex for 30 seconds. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

C. LC-MS/MS Conditions
  • Injection Volume: 2 µL.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 85% B (Isocratic hold to focus the analyte)

    • 1.0 - 3.0 min: Linear gradient to 50% B (Elution)

    • 3.0 - 4.0 min: 50% B (Column wash)

    • 4.0 - 6.0 min: 85% B (Re-equilibration)

  • MS Parameters (ESI+): Capillary voltage 2.5 kV, Desolvation Temp 450°C.

  • MRM Transitions:

    • Quantifier: m/z 157.1 → 140.1 (CE: 15 eV)

    • Qualifier: m/z 157.1 → 95.1 (CE: 25 eV)

G S1 Plasma Sample (50 µL) S2 Protein Precipitation (150 µL ACN + IS) S1->S2 S3 Centrifugation (14,000 rpm, 10 min) S2->S3 S4 Supernatant Transfer (Direct to Vial) S3->S4 S5 HILIC-MS/MS Injection (2 µL) S4->S5

Caption: Streamlined sample preparation workflow for HILIC-MS/MS analysis.

References

  • Shodex HPLC Columns and Standards. LC/MS Analysis of Tranexamic Acid (NH2P-40 2D). Retrieved from:[6]

  • University of Waterloo. Application of automated 96-thin film SPME for determination of tranexamic acid. Retrieved from:[8]

  • Journal of Young Pharmacists. Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. Retrieved from:[2]

  • International Journal of Biology, Pharmacy and Allied Sciences. Determination of Tranexamic Acid in Human Serum by Liquid Chromatography with Tandem Mass Spectrometer. Retrieved from:[3]

  • MDPI Pharmaceuticals. Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS. Retrieved from:[4]

  • PMC / National Institutes of Health. Population pharmacokinetic model of tranexamic acid in patients who undergo cardiac surgery with cardiopulmonary bypass. Retrieved from:[7]

  • CORE. Analytical methods for quantification of tranexamic acid in biological fluids. Retrieved from:[1]

Sources

Safety & Regulatory Compliance

Safety

4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride proper disposal procedures

Advanced Operational Guide: Handling and Disposal of 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride As a Senior Application Scientist, I recognize that laboratory safety and chemical logistics cannot rely on rote...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling and Disposal of 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride

As a Senior Application Scientist, I recognize that laboratory safety and chemical logistics cannot rely on rote memorization; they must be built on a foundation of chemical causality and self-validating protocols. 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride (often utilized as a versatile small molecule scaffold in the synthesis of active pharmaceutical ingredients like tranexamic acid analogs) presents specific handling and disposal challenges.

This guide provides drug development professionals and researchers with an authoritative, step-by-step operational framework for the safe handling, neutralization, and disposal of this compound, ensuring compliance and mitigating risk.

Chemical Profiling & Hazard Causality

To manage a chemical effectively, one must understand the physical chemistry driving its behavior. 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride is an aliphatic amine hydrochloride. While the hydrochloride salt form significantly enhances stability and aqueous solubility, it also introduces specific toxicological and environmental variables.

According to chemical safety databases such as [1] and catalog data from [2], the compound is classified under several key hazard codes. The amine functional group, when exposed to mucosal membranes, causes rapid protonation of cellular structures, leading to irritation. Furthermore, the generation of fine crystalline dust during dry handling poses a severe inhalation risk.

Quantitative Operational Data

The following table summarizes the critical parameters that dictate our engineering controls and disposal strategies.

ParameterValue / SpecificationOperational Causality & Relevance
CAS Numbers 1384429-14-4 / 38697-93-7Ensures precise regulatory tracking and SDS retrieval across global inventories.
Molecular Formula C8H17ClN2OHigh nitrogen and chlorine content dictates the mandatory use of alkaline exhaust scrubbers during incineration to neutralize NOx and HCl gases.
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)Mandates strict use of engineering controls (fume hoods) to prevent mucosal protonation and central nervous system (CNS) effects.
Incineration Temp. > 850°CRequired to thoroughly cleave the stable aliphatic C-N bonds and prevent toxic intermediate formation.
Target Aqueous pH 6.0 - 8.0Neutralizes the acidic hydrochloride salt to prevent drum corrosion and transport hazards prior to final disposal.
Hazard Mechanism Pathway

The following diagram illustrates the causal relationship between exposure routes and physiological outcomes, reinforcing the necessity of our handling protocols.

HazardCausality Compound 4-(Aminomethyl)cyclohexane- 1-carboxamide HCl Aerosol Aerosolization / Dust Compound->Aerosol Dry Handling Solution Aqueous Solution Compound->Solution Dissolution Inhale Inhalation Exposure Aerosol->Inhale Dermal Dermal / Ocular Contact Aerosol->Dermal Solution->Dermal Splash Risk Mech1 Respiratory Tract Irritation Inhale->Mech1 Mech2 Protonation of Cellular Membranes Dermal->Mech2 STOT STOT SE 3 (H336) CNS Effects Mech1->STOT Irrit Skin Irrit. 2 (H315) Eye Irrit. 2A (H319) Mech2->Irrit

Fig 1: Mechanistic pathway linking physical state exposure to physiological hazard outcomes.

Step-by-Step Disposal Methodologies

Environmental regulations, such as those outlined by the [3] for industrial aliphatic amine hydrochlorides, strictly prohibit the discharge of these compounds into standard wastewater systems without comprehensive treatment. The preferred and most scientifically sound method of destruction is high-temperature chemical incineration.

Protocol 1: Solvent-Assisted Incineration Preparation

Objective: Prepare solid and aqueous waste streams of the compound for compliant thermal destruction. Causality: Direct incineration of dense powders can lead to incomplete combustion and hazardous exhaust. Dissolving the compound in a combustible solvent ensures uniform thermal degradation and optimizes the incinerator's afterburner efficiency.

  • Step 1: Waste Segregation and Quantification

    • Action: Weigh the solid waste exclusively inside a certified Class II Type A2 biological safety cabinet or chemical fume hood.

    • Validation: Containing the material prevents the aerosolization of H336-classified dust, protecting the operator from inhalation risks.

  • Step 2: Solvent Dissolution

    • Action: Transfer the solid waste into a borosilicate glass container. Slowly add a combustible, polar protic solvent (e.g., Ethanol or Methanol) at a ratio of 10 mL solvent per 1 gram of waste.

    • Validation: Aliphatic amine hydrochlorides exhibit excellent solubility in polar solvents. The solvent acts as a primary fuel source during incineration, guaranteeing the >850°C temperature required to break robust C-N bonds.

  • Step 3: pH Verification for Aqueous Streams

    • Action: If the waste is already an aqueous solution, measure the pH. Adjust the solution to a pH of 6.0 - 8.0 using 1M NaOH or 1M HCl dropwise.

    • Validation: Neutralization prevents corrosive damage to hazardous waste storage drums and mitigates the risk of exothermic acid-base reactions during transit.

  • Step 4: Labeling and Transfer

    • Action: Seal the container with a PTFE-lined cap. Label clearly as "Hazardous Waste: Combustible Liquid, Toxic (Contains Aliphatic Amine Hydrochloride)".

    • Validation: Ensures downstream waste-management contractors route the material to a facility equipped with an alkaline scrubber (necessary for neutralizing HCl and NOx combustion byproducts).

Chemical Disposal Workflow

DisposalPathway Start Waste Generation: Aliphatic Amine HCl Decision Physical State? Start->Decision Solid Solid Powder Waste Decision->Solid Aqueous Aqueous Waste Stream Decision->Aqueous Dissolve Dissolve in Combustible Solvent (Ethanol/Methanol) Solid->Dissolve Neutralize Neutralize to pH 6-8 (1M NaOH) Aqueous->Neutralize Incinerator Chemical Incinerator (T > 850°C) Dissolve->Incinerator Combustible Mixture Neutralize->Incinerator Co-incineration Scrubber Alkaline Scrubber (Neutralizes HCl & NOx) Incinerator->Scrubber Exhaust Gases

Fig 2: Logical decision tree and workflow for the compliant disposal of aliphatic amine hydrochlorides.

Emergency Spill Management

Even with rigorous controls, accidental releases occur. Standard reference guidelines from suppliers like [4] emphasize the danger of dry sweeping chemical powders.

Protocol 2: Dust-Suppressed Spill Containment

Objective: Safely neutralize and recover spilled compound without elevating airborne exposure limits. Causality: Dry sweeping generates hazardous aerosols. Wet-wiping with appropriate solvents suppresses dust and directly mitigates STOT SE 3 inhalation risks.

  • Step 1: Area Isolation & PPE Escalation

    • Action: Immediately evacuate personnel from the immediate vicinity. The responder must don a NIOSH-approved N95/P100 particulate respirator, splash goggles, and double nitrile gloves.

  • Step 2: Dust Suppression

    • Action: Do NOT dry sweep. Lightly mist the spilled powder with a 70% ethanol/water solution to collapse the dust cloud and agglomerate the particles.

  • Step 3: Recovery and Decontamination

    • Action: Wipe up the agglomerated material using damp absorbent pads. Wash the spill surface with a mild alkaline detergent to neutralize any residual hydrochloride salt, followed by a final water rinse. Place all pads into a sealed biohazard/chemical waste bag and route through Protocol 1.

References

  • NextSDS Chemical Substance Information - 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride (CAS 1384429-14-4 / 38697-93-7). Available at: [Link]

  • Maharashtra Pollution Control Board (MPCB) - Environmental Clearance and Disposal Guidelines for Aliphatic Amine Hydrochlorides. Available at: [Link]

Sources

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